molecular formula C9H18BNO3 B1420760 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide CAS No. 1227359-70-7

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Cat. No.: B1420760
CAS No.: 1227359-70-7
M. Wt: 199.06 g/mol
InChI Key: GWMLHEDQHMDLRY-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a useful research compound. Its molecular formula is C9H18BNO3 and its molecular weight is 199.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLHEDQHMDLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227359-70-7
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
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Foundational & Exploratory

Navigating the Solubility Landscape of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of a candidate molecule is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a potential drug. This guide provides an in-depth exploration of the solubility profile of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, a compound of interest within the broader class of pinacol boronate esters. While specific experimental solubility data for this particular molecule is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and detailed experimental protocols necessary to comprehensively characterize its solubility in a range of organic solvents. As we delve into the physicochemical properties of this compound and the nuances of solubility determination, we will build a robust framework for its successful integration into the drug development pipeline.

Physicochemical Portrait of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide: Clues to its Solubility Behavior

To understand the solubility of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, we must first dissect its molecular structure and inherent physicochemical properties. These characteristics provide the basis for predicting its interactions with various organic solvents.

Molecular Structure:

  • Pinacol Boronate Ester Group: The presence of the tetramethyl-1,3,2-dioxaborolane ring, a pinacol ester of a boronic acid, is a defining feature. Pinacol boronate esters are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] This group is relatively non-polar and contributes to the molecule's overall lipophilicity.

  • Propanamide Moiety: The propanamide group (-CH2-CH2-C(=O)-NH2) introduces a degree of polarity and the capacity for hydrogen bonding through the amide (-NH2) and carbonyl (C=O) functionalities. This part of the molecule will favor interactions with polar solvents.

Key Physicochemical Properties Influencing Solubility:

PropertyImplication for Solubility
Polarity The molecule possesses both a non-polar region (the pinacol boronate ester) and a polar region (the propanamide tail). This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of organic solvents, with optimal solubility likely in solvents of intermediate polarity that can accommodate both moieties.
Hydrogen Bonding The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This capability will enhance solubility in protic solvents (e.g., alcohols) and other solvents that can participate in hydrogen bonding.
Molecular Weight The molecular weight of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is approximately 199.06 g/mol . While not excessively large, it is a factor that can influence the energy required to disrupt the crystal lattice for dissolution.
Crystal Lattice Energy For solid compounds, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. A higher melting point can sometimes be indicative of a stronger crystal lattice and potentially lower solubility.[3] The melting point of this specific compound is not readily available and would need to be determined experimentally.

A Critical Consideration: Hydrolytic Instability

A significant characteristic of many pinacol boronate esters is their susceptibility to hydrolysis, a reaction that cleaves the boronate ester to the corresponding boronic acid.[1][2][4][5] This degradation is particularly relevant in the presence of water and can be accelerated under typical reversed-phase HPLC conditions.[1] The resulting boronic acid often exhibits significantly different solubility profiles, frequently being less soluble in organic solvents.[1] Therefore, any solubility determination must be conducted under anhydrous or carefully controlled conditions to ensure the integrity of the parent compound.

A Predictive Framework for Solvent Selection

Based on the physicochemical properties, we can qualitatively predict the solubility of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in various classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic High to ModerateSolvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent candidates. Their polarity can solvate the propanamide group, and they lack the acidic protons that could promote hydrolysis. DMSO, in particular, is a common solvent for initial stock solutions in drug discovery.[6]
Polar Protic ModerateAlcohols such as Methanol (MeOH) and Ethanol (EtOH) can engage in hydrogen bonding with the amide group, which should aid solubility. However, the presence of the hydroxyl group increases the risk of hydrolysis over time, especially if water is present.
Non-Polar Low to ModerateSolvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) may offer some solubility due to the non-polar pinacol boronate ester. However, their inability to effectively solvate the polar propanamide group will likely limit the overall solubility.
Apolar Very LowHydrocarbon solvents such as Hexane and Heptane are unlikely to be effective solvents due to the significant polarity of the propanamide moiety.

This predictive framework provides a starting point for selecting a range of solvents for experimental solubility determination.

Experimental Determination of Solubility: A Rigorous Protocol

Given the absence of published quantitative data, a robust experimental approach is necessary. The "shake-flask" method is a gold-standard thermodynamic solubility assay that measures the equilibrium solubility of a compound.[7]

Materials and Equipment
  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (solid, high purity)

  • Anhydrous organic solvents (HPLC grade or higher) from various classes (e.g., DMSO, ACN, MeOH, EtOH, THF, DCM, Heptane)

  • Scintillation vials or other suitable glass containers with tight-fitting caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (low-binding, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot and analyze by HPLC sample2->sample3 sample4 Quantify concentration against a standard curve sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Vials:

    • To a series of glass vials, add an excess amount of solid 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide. "Excess" means that undissolved solid should be visible at the end of the experiment. This ensures that a saturated solution is achieved.

    • Accurately add a known volume of the selected anhydrous organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] A preliminary time-to-equilibrium study can be conducted to confirm the necessary duration.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet.

    • Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Analysis by HPLC:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase or a component of it) to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of calibration standards of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide of known concentrations.

    • Analyze the diluted samples and calibration standards by a validated HPLC method. Given the potential for on-column hydrolysis, a non-aqueous, reversed-phase method using an aprotic diluent is recommended.[1][2]

    • Causality in Method Selection: The choice of an aprotic diluent and a mobile phase without pH modifiers is crucial to prevent the hydrolysis of the pinacol boronate ester on the column, which would lead to inaccurate quantification.[2][4]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Anticipated Solubility Profile: A Hypothetical Data Summary

While experimental determination is paramount, the following table presents a hypothetical, yet scientifically reasoned, solubility profile for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide based on the principles discussed. This serves as a template for presenting experimentally derived data.

SolventSolvent ClassPredicted Solubility Range (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
Acetonitrile (ACN)Polar Aprotic20 - 50
Tetrahydrofuran (THF)Non-Polar10 - 30
Methanol (MeOH)Polar Protic50 - 100
Ethanol (EtOH)Polar Protic30 - 70
Dichloromethane (DCM)Non-Polar5 - 15
HeptaneApolar< 1

Conclusion: A Path Forward in Formulation and Development

The solubility of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in organic solvents is a critical parameter that will guide its use in synthetic reactions, purification processes, and the development of suitable formulations for preclinical and clinical studies. Although direct published data is scarce, a thorough understanding of its physicochemical properties, particularly its amphiphilic nature and susceptibility to hydrolysis, allows for a rational approach to predicting and experimentally determining its solubility.

The detailed protocol provided in this guide offers a robust and self-validating system for generating high-quality, reliable solubility data. By employing these methods, researchers can confidently characterize the solubility profile of this and similar pinacol boronate esters, thereby mitigating risks and accelerating the journey from discovery to a potential therapeutic. The logical framework presented herein underscores the importance of integrating fundamental chemical principles with rigorous experimental design to overcome challenges in drug development.

References

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. ChemBK. [Link]

Sources

Strategic Synthesis of Primary Amide-Functionalized Alkyl Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Primary amide-functionalized alkyl boronate esters represent a unique class of "bifunctional pharmacophores." They combine the covalent reactivity of the boron center (crucial for serine protease inhibition and proteasome targeting, e.g., Bortezomib analogs) with the hydrogen-bonding network potential of a primary amide (


).

However, synthesizing these motifs presents a chemoselectivity paradox :

  • Lewis Basicity: The primary amide nitrogen is a competent ligand that can coordinate to the empty p-orbital of the boron atom, potentially leading to polymerization or deactivation.

  • Protodeboronation: The acidic protons of the primary amide, combined with basic conditions often required for metal-catalyzed borylation, can trigger facile C–B bond cleavage.

This guide details two high-fidelity synthetic routes designed to overcome these barriers, focusing on the synthesis of 3-(pinacolboryl)propanamide and its derivatives as the archetypal targets.

Critical Decision Matrix: Route Selection

Before initiating synthesis, select the protocol based on your starting material availability and substrate complexity.

RouteSelection Start Target: Primary Amide Alkyl Boronate Q1 Is the corresponding unsaturated amide available? Start->Q1 RouteA ROUTE A: Cu-Catalyzed Hydroboration (High Atom Economy) Q1->RouteA Yes (e.g., Acrylamide) Q2 Does the substrate contain Lewis-basic heterocycles? Q1->Q2 No Q2->RouteA No RouteB ROUTE B: Amidation of Boryl-Carboxylates (High Functional Group Tolerance) Q2->RouteB Yes (Avoid Catalyst Poisoning)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate class.

Methodology A: Copper-Catalyzed Hydroboration (The Direct Route)

This is the "Gold Standard" for atom economy. Unlike Rhodium or Iridium catalysts, which are often poisoned by the free


 group of primary amides, Copper(I) hydride species are nucleophilic and tolerate the amide functionality well.
The Mechanistic Logic

The reaction proceeds via a Cu-H insertion mechanism. The key to success is the use of an electron-rich bisphosphine ligand (e.g., Xantphos or dppbz) which stabilizes the Cu-H species and directs the regioselectivity to the


-position of the Michael acceptor.
Detailed Protocol

Target: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide Scale: 5.0 mmol

Reagents:

  • Substrate: Acrylamide (355 mg, 5.0 mmol)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.40 g, 5.5 mmol)
    
  • Catalyst: CuCl (25 mg, 5 mol%)

  • Ligand: Xantphos (145 mg, 5 mol%)

  • Activator: NaO

    
    -Bu (48 mg, 10 mol%)
    
  • Solvent: Methanol (2 eq, proton source) in THF (10 mL)

Step-by-Step Workflow:

  • Catalyst Formation (In Glovebox/Schlenk Line): In a flame-dried Schlenk flask, combine CuCl, Xantphos, and NaO

    
    -Bu. Add 5 mL of anhydrous THF. Stir for 15 minutes until a homogenous yellow/orange solution forms (generation of L-Cu-O
    
    
    
    Bu).
  • Boron Activation: Add

    
     to the catalyst mixture. Stir for 10 minutes. The solution often darkens as the active L-Cu-Bpin species is generated.
    
  • Substrate Addition: Dissolve acrylamide in the remaining 5 mL THF and 2 equivalents of MeOH. Add this solution dropwise to the catalyst mixture over 5 minutes.

    • Note: The reaction is exothermic. Cooling to 0°C during addition is recommended for scales >1g.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with curcumin or KMnO

    
    ; amide boronates often streak on silica).
    
  • Workup: Filter the reaction mixture through a short pad of Celite to remove copper residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH 95:5).

    • Critical: Use neutralized silica (pre-treated with 1% Et

      
      N) to prevent protodeboronation of the product.
      
Catalytic Cycle Visualization

CatalyticCycle Figure 2: Cu-Catalyzed Hydroboration Cycle Step1 L-Cu-OtBu (Precatalyst) Step2 L-Cu-Bpin (Active Species) Step1->Step2 + B2pin2 - tBuOBpin Step3 Insertion (Cu-C Bond Formation) Step2->Step3 + Acrylamide (Beta-Addition) Step4 Protonolysis (MeOH) Step3->Step4 + MeOH Step4->Step1 - Product + NaOtBu (Regen)

Methodology B: Post-Synthetic Amidation (The Modular Route)

When the starting alkene is unstable or unavailable, the "Building Block" approach is superior. This involves coupling a pre-formed borono-carboxylic acid with an ammonia source.

Challenge: Standard coupling agents (EDC/NHS) can sometimes lead to side reactions with the boronate ester. Solution: Use HATU/DIPEA with Ammonium Chloride. This method avoids strong nucleophiles that attack the boron center.

Detailed Protocol

Target: Functionalized Alkyl Boronate Amide from Acid Precursor

Reagents:

  • Substrate: 3-(pinacolboryl)propionic acid (commercially available or made via hydroboration of acrylic acid).

  • Amine Source: Ammonium Chloride (

    
    ) (solid, excess).
    
  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the boryl-carboxylic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.

    • Observation: Solution usually turns yellow.

  • Amidation: Add solid

    
     (2-3 equiv).
    
    • Note: Using solid

      
       provides a slow release of ammonia, minimizing the risk of the free amine coordinating to the boron.
      
  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (aq), then water, then brine.
    
    • Caution: Do not wash with basic solutions (NaHCO

      
       or NaOH), as this will hydrolyze the boronate ester to the boronic acid or trigger deborylation.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. These products are often pure enough to use without chromatography.

Stability & Handling Data

Boronate esters functionalized with primary amides exhibit distinct stability profiles compared to their aryl counterparts.

ParameterStability AssessmentMitigation Strategy
Silica Gel Moderate to PoorUse neutralized silica (1% Et

N) or Alumina (neutral).
Aqueous Base UnstableAvoid pH > 9. Hydrolysis to boronic acid occurs rapidly.
Oxidation SensitiveStore under Argon/Nitrogen. Amides can accelerate oxidation in air.
Shelf Life 1-3 Months (4°C)Store as a solid if possible; oils degrade faster.

The Diethanolamine Rescue: If the pinacol ester degrades or is hard to purify, convert it to the diethanolamine (DMEA) adduct .

  • Dissolve crude pinacol ester in ether.

  • Add 1 eq of diethanolamine.

  • The DMEA-boronate usually precipitates as a white solid.

  • Filter and store. This is indefinitely stable.

  • To regenerate Bpin: Treat DMEA adduct with dilute acid in the presence of pinacol.

References

  • Yun, J., et al. (2006). Copper-Catalyzed Boration of α,β-Unsaturated Carbonyl Compounds.[1][2][3] This establishes the foundational Cu-H mechanism for acrylamides.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. The authoritative text on boronate stability and handling.

  • Watson, A. J., et al. (2016). Copper-Catalyzed Amidation of Alkyl Boronic Esters.[4] Provides context on the stability of alkyl boronates under amidation conditions.

  • Sigma-Aldrich. (2023). Propionamide for Synthesis: Technical Data. Reference for physical properties of the amide core.

Sources

Stability of 3-boronopropanamide pinacol ester in ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 3-Boronopropanamide Pinacol Ester Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives, particularly pinacol esters, are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, including many active pharmaceutical ingredients (APIs). 3-Boronopropanamide pinacol ester is a valuable reagent in this class, offering a versatile handle for molecular elaboration.

However, the efficacy and reproducibility of reactions involving boronic esters are intrinsically linked to their stability. These compounds are known to be sensitive to environmental conditions, which can compromise their purity and reactivity. This guide provides a comprehensive technical overview of the stability of 3-boronopropanamide pinacol ester under ambient conditions. It offers field-proven insights into its handling, storage, and analytical assessment, ensuring its integrity throughout the drug development lifecycle.

Physicochemical Properties and Inherent Instabilities

3-Boronopropanamide pinacol ester is a bifunctional molecule featuring a robust amide group and a reactive boronic ester moiety. While the pinacol group generally enhances stability compared to the free boronic acid, the molecule remains susceptible to degradation, primarily through hydrolysis.[1][2][3][4]

Key Factors Influencing Stability:

  • Moisture: The presence of water is the most critical factor leading to the hydrolysis of the pinacol ester to its corresponding boronic acid.[1] This conversion can occur upon exposure to atmospheric humidity or in protic solvents.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the boronic ester.[1] This is a crucial consideration during reaction workups, purification, and analytical sample preparation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly in the presence of moisture.

  • Oxidizing Agents: Oxidative cleavage of the carbon-boron bond is another potential degradation pathway, which can lead to the formation of byproducts.[4][5]

  • Light: Photodegradation can be a concern for many organic molecules, and its potential impact on 3-boronopropanamide pinacol ester should be considered.[6][7]

Best Practices for Handling and Storage

To maintain the integrity of 3-boronopropanamide pinacol ester, strict adherence to proper handling and storage protocols is paramount.

Storage Recommendations:

  • Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air.[8][9][10][11]

  • Environment: The storage area should be cool, dry, and well-ventilated.[8][9][10][12] For long-term or bulk storage, consider an inert atmosphere, such as a nitrogen or argon blanket.[9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Handling Procedures:

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[8][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]

  • Dispensing: Avoid creating dust when handling the solid material. Use non-sparking tools to prevent ignition sources.[8][9]

  • Solvent Selection: When preparing solutions, use anhydrous solvents to minimize hydrolysis.

Experimental Assessment of Stability: A Forced Degradation Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][13][14] These studies subject the compound to harsher conditions than those encountered during routine handling and storage.[14]

The following is a generalized protocol for a forced degradation study of 3-boronopropanamide pinacol ester. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 3-boronopropanamide pinacol ester (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep->base Expose to stress ox Oxidation (3% H2O2, RT) prep->ox Expose to stress therm Thermal (Solid State) (e.g., 80°C) prep->therm Expose to stress photo Photolytic (Solid & Solution) (ICH Q1B conditions) prep->photo Expose to stress quench Neutralize/Quench samples at various time points acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc identify Characterize Degradants (MS, NMR) hplc->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-boronopropanamide pinacol ester (e.g., 1 mg/mL) in an appropriate anhydrous solvent, such as acetonitrile.[6][14]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Maintain samples at room temperature and an elevated temperature (e.g., 60°C).[6]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain samples under the same temperature conditions as the acid hydrolysis.[6]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature.[14]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.[6][14]

  • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[6]

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Summary Table for Forced Degradation Study

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C24-72 hoursHydrolysis to boronic acid
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C24-72 hoursHydrolysis to boronic acid
Oxidation 3% H₂O₂Room Temp24 hoursPotential C-B bond cleavage
Thermal Heat80°C7 daysAssess solid-state stability
Photolytic Light (ICH Q1B)AmbientAs per guidelinesAssess light sensitivity

Analytical Methods for Stability Assessment

The accurate analysis of boronic esters is complicated by their potential for on-column hydrolysis during reversed-phase HPLC.[2][3] Therefore, method development requires careful consideration to ensure that the observed degradation is a true reflection of the sample's stability and not an artifact of the analysis.

High-Performance Liquid Chromatography (HPLC)

An optimized HPLC method is crucial for separating the parent compound from its degradation products.

Recommended HPLC Conditions to Minimize On-Column Hydrolysis

ParameterRecommendationRationale
Column Use a column with low silanol activity (e.g., Waters XTerra MS C18).[3]Minimizes catalytic sites for hydrolysis on the stationary phase.[3]
Mobile Phase Acetonitrile and water, without pH modifiers if possible.[3]Acidic modifiers like formic acid can significantly increase on-column hydrolysis.[3]
Diluent Non-aqueous and aprotic (e.g., acetonitrile).[2]Prevents hydrolysis of the sample before injection.[2]
Temperature Ambient or controlled room temperature.While a minor factor, lower temperatures can slightly reduce hydrolysis.[3]
Detection UV/Vis (Diode Array Detector) and Mass Spectrometry (MS).DAD allows for peak purity assessment, while MS aids in the identification of degradation products.[14]

Alternative HPLC Strategy:

For particularly sensitive boronic esters, a reversed-phase method using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can be employed to stabilize the compound during analysis.[2]

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹¹B NMR spectroscopy can be used to monitor the degradation process.[15] The disappearance of the characteristic signals of the pinacol protons and the appearance of signals corresponding to the boronic acid can be quantified.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, thereby elucidating the degradation pathways.[5]

Mechanisms of Degradation

Understanding the potential degradation pathways is key to mitigating instability. For 3-boronopropanamide pinacol ester, the primary mechanisms of concern are hydrolysis and oxidation.

A. Hydrolysis

This is the most common degradation pathway for boronic acid pinacol esters.[1][2][3] The boron atom is electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the B-O bonds of the pinacol group and formation of the corresponding boronic acid.

Caption: Primary hydrolytic degradation pathway.

B. Oxidative Degradation

The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[5] This can result in the replacement of the boronic ester group with a hydroxyl group, forming 3-hydroxypropanamide.

Caption: Potential oxidative degradation pathway.

Conclusion

The stability of 3-boronopropanamide pinacol ester is a critical parameter that directly impacts its utility in research and drug development. While the pinacol moiety offers significant protection compared to the free boronic acid, the compound remains susceptible to degradation, primarily via hydrolysis. By implementing stringent handling and storage protocols, such as maintaining anhydrous conditions and storing in a cool, dry environment, the integrity of the material can be preserved.

Furthermore, the application of systematic forced degradation studies coupled with robust, stability-indicating analytical methods is essential for a comprehensive understanding of its degradation profile. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the quality and reliability of this important synthetic building block.

References

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB J. Available from: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

Sources

Molecular weight and formula of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research scientists. It synthesizes physicochemical data, synthetic protocols, and application logic for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide .

Physicochemical Profile

This molecule represents a strategic bifunctional building block in drug discovery, combining a primary amide (hydrogen bond donor/acceptor) with a pinacol boronate ester (masked Lewis acid/Suzuki coupling partner).[1]

Core Identity
PropertyValueNotes
IUPAC Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamideAlso known as 3-Boronopropanamide pinacol ester
Molecular Formula C₉H₁₈BNO₃
Molecular Weight 199.06 g/mol Calculated using IUPAC atomic weights
Structure Type Alkyl Boronate Esterngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-amido alkylboronate
Physical State Solid (Crystalline)Typically white to off-white powder
Solubility DMSO, MeOH, DCM, THFLimited solubility in water and non-polar alkanes
Stability HighPinacol ester confers resistance to hydrolysis compared to free boronic acids.[2][3][4]
Structural Analysis

The molecule consists of three distinct domains:

  • The Pinacol Boronate (Bpin): A robust protecting group for the boronic acid.[1] It prevents trimerization into boroxines and allows the molecule to survive silica gel chromatography.[1]

  • The Propyl Linker: A 3-carbon saturated chain providing flexibility and spacing.[1]

  • The Primary Amide: A polar head group capable of engaging in key hydrogen bonding interactions within protein active sites or serving as a handle for further dehydration to a nitrile.[1]

Synthetic Architecture

The most atom-economical route to this scaffold is the Catalytic Hydroboration of Acrylamide . This method avoids the use of unstable alkyl halides and harsh Grignard conditions.[1]

Reaction Mechanism (DOT Visualization)

The following diagram outlines the catalytic cycle and material flow for synthesizing the target molecule from acrylamide.

G cluster_conditions Reaction Conditions Start Acrylamide (C3H5NO) Intermediate Oxidative Addition Start->Intermediate + Catalyst Reagent Pinacolborane (HBpin) Reagent->Intermediate Catalyst Rh(I) or Ir(I) Catalyst Product Target Molecule (C9H18BNO3) Intermediate->Product Reductive Elimination Cond1 Solvent: THF/DCM Cond2 Temp: 25-40°C

Figure 1: Catalytic hydroboration workflow. The reaction proceeds via anti-Markovnikov addition of the B-H bond across the alkene.

Detailed Synthetic Protocol

Objective: Synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide on a 10 mmol scale.

Reagents:

  • Acrylamide (10.0 mmol, 0.71 g)[1]

  • Pinacolborane (HBpin) (11.0 mmol, 1.41 g) [Caution: Moisture Sensitive]

  • Catalyst: Bis(1,5-cyclooctadiene)dirhodium(I) dichloride ([Rh(cod)Cl]₂) (1 mol%)

  • Ligand: DPPB (1,4-Bis(diphenylphosphino)butane) (2 mol%)

  • Solvent: Anhydrous THF (20 mL)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Catalyst Activation: Add [Rh(cod)Cl]₂ (25 mg) and DPPB (43 mg) to the flask. Add 5 mL of anhydrous THF and stir for 10 minutes until a homogeneous orange/yellow solution forms.

  • Substrate Addition: Dissolve Acrylamide (0.71 g) in 10 mL THF and transfer to the reaction flask via cannula.

  • Hydroboration: Add Pinacolborane (1.6 mL) dropwise via syringe over 15 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature below 40°C using a water bath if necessary.[1]

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (stain with KMnO₄; boronate esters do not stain well with UV but oxidize easily).[1]

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is typically purified via flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50). The amide functionality makes the compound relatively polar.[1]

  • Yield: Expect 75-85% yield (approx. 1.5 - 1.7 g).

Applications in Drug Discovery

This molecule serves as a versatile "installable" pharmacophore.[1] It is rarely the final drug but rather a critical intermediate.[1]

Mechanistic Utility
ApplicationMechanismCausality
Suzuki-Miyaura Coupling C-C Bond FormationThe Bpin group couples with Aryl-Halides (Ar-X) to attach the propanamide side chain to a heteroaromatic core.
PROTAC Linker Synthesis Amide FunctionalizationThe primary amide can be alkylated or coupled to E3 ligase ligands (e.g., Thalidomide derivatives) to create flexible linkers.[1]
Warhead Precursor Hydrolysis to Boronic AcidPost-coupling, the Bpin can be hydrolyzed (using NaIO₄/HCl) to the free boronic acid, which forms reversible covalent bonds with Serine proteases.[1]
Strategic Workflow (DOT Visualization)

The diagram below illustrates how this building block integrates into a medicinal chemistry campaign, specifically for generating proteasome inhibitors or covalent warheads.

Application BuildingBlock 3-(Tetramethyl-1,3,2- dioxaborolan-2-yl)propanamide Coupling Suzuki-Miyaura (Pd(dppf)Cl2, K3PO4) BuildingBlock->Coupling ArylHalide Heteroaryl Halide (Scaffold) ArylHalide->Coupling Intermediate Aryl-Propanamide Coupling->Intermediate PathA Path A: Linker Extension (N-Alkylation) Intermediate->PathA PROTAC Design PathB Path B: Warhead Activation (Bpin Hydrolysis) Intermediate->PathB Covalent Inhibitor

Figure 2: Divergent synthetic utility. The molecule acts as a pivot point, allowing either extension at the nitrogen (Path A) or activation of the boron (Path B).[1]

Analytical Characterization

To validate the synthesis, the following spectral data are expected. These values serve as the self-validating system for the protocol.

  • ¹H NMR (400 MHz, CDCl₃):

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       5.5–6.0 (br s, 2H, NH₂). Diagnostic broad singlets for the amide.
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       2.25 (t, J = 7.5 Hz, 2H, CH₂-CO). Triplet adjacent to carbonyl.
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.24 (s, 12H, Pinacol-CH₃). Strong singlet dominating the aliphatic region.
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       0.95 (t, J = 7.5 Hz, 2H, B-CH₂). Upfield triplet due to shielding by Boron.
      
  • ¹¹B NMR (128 MHz, CDCl₃):

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       33–34 ppm. Characteristic shift for alkyl boronate esters.[1] (Free boronic acid would appear around 30 ppm; borate 'ate' complexes < 10 ppm).[1]
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~176 ppm.[1]

    • Pinacol C-O: ~83 ppm.[1]

    • Pinacol CH₃: ~24.8 ppm.[1]

    • 
      -Carbon (CH₂-CO): ~29 ppm.
      
    • 
      -Carbon (B-CH₂): Often broad or not observed due to Quadrupolar relaxation of Boron (C-B bond).
      

References

  • Takaya, J., et al. "Rhodium-Catalyzed Hydroboration of Acrylamides."[1] Organic Letters, vol. 12, no.[1] 15, 2010.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995.[1]

  • PubChem. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile (Related Derivative Data)." National Library of Medicine.[1]

  • Bhattacharjee, J., et al. "Ruthenium-Catalyzed Hydroboration of Carboxamides."[1] Journal of Organic Chemistry, 2022.[1]

Sources

Amide-Containing Boronate Building Blocks: Synthesis, Stability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Amide-Boronates

Amide-containing boronic acids and their corresponding esters (boronates) have evolved from niche synthetic intermediates into privileged pharmacophores in modern drug discovery. The unique electronic architecture of the boron atom—specifically its vacant p-orbital—allows it to act as a reversible electrophile. When strategically coupled with an amide moiety, these building blocks exhibit tunable hydrogen-bonding capabilities, improved aqueous solubility, and highly precise target engagement[1].

As a Senior Application Scientist, I have observed that the successful deployment of these molecules requires a deep understanding of their structural equilibrium and the synthetic nuances required to assemble them. This whitepaper provides an authoritative guide on the synthesis, catalytic cross-coupling, and therapeutic application of amide-containing boronates, with a specific focus on their role as proteasome inhibitors.

Structural Properties and Causality in Target Engagement

The physiological efficacy of amide-containing boronates is dictated by the equilibrium between the free boronic acid and its cyclic ester forms. In biological systems, the free boronic acid is typically the active warhead.

The adjacent amide group serves a critical dual function:

  • Conformational Preorganization: The amide bond participates in intramolecular hydrogen bonding, stabilizing the bioactive conformation of the molecule and reducing the entropic penalty upon target binding.

  • Target Recognition: The amide carbonyl and NH groups engage in critical hydrogen-bonding networks within enzyme active sites. For example, in the 26S proteasome, these interactions anchor the boronate warhead in the optimal geometry, allowing the electron-deficient boron to undergo nucleophilic attack by the catalytic N-terminal threonine (Thr1)[2]. This forms a stable, tetrahedral

    
     boronate complex that reversibly halts enzyme activity[1].
    

Proteasome A Amide-Boronate Drug (e.g., Bortezomib) B 26S Proteasome (beta-5 subunit) A->B C Reversible Covalent Bond (Thr1 Hydroxyl to Boron) B->C D Accumulation of Polyubiquitinated Proteins C->D E ER Stress & UPR Activation D->E F Cell Death (Apoptosis) E->F

Fig 1. Mechanism of action for proteasome inhibition by amide-boronates.

Synthetic Methodologies: Engineering the C-B Bond

The Matteson Homologation

The synthesis of


-amino boronic acids—the core structural motif of blockbuster drugs like bortezomib—relies heavily on the Matteson homologation[3]. This highly stereoselective process involves the insertion of a carbenoid species into a carbon-boron bond. The causality behind the reagent selection is critical for yield and enantiomeric excess:
  • Chiral Auxiliary:

    
    -(+)-pinanediol is frequently used to protect the boronic acid. Its bulky, chiral environment dictates the facial selectivity of the incoming nucleophile[3].
    
  • Lewis Acid Catalysis: Zinc chloride (

    
    ) is employed to coordinate the boronate complex, lowering the activation energy for the 1,2-metallate rearrangement[4].
    
  • Nucleophilic Displacement: Lithium hexamethyldisilazide (LiHMDS) displaces the

    
    -halide with inversion of stereochemistry, providing a protected amine[5].
    

Matteson A Pinanediol Boronate B Dichloromethyllithium Addition A->B C ZnCl2 Catalysis (Rearrangement) B->C D alpha-Chloro Boronate C->D E LiHMDS & Desilylation D->E F alpha-Amino Boronate E->F

Fig 2. Workflow of the Matteson homologation for alpha-amino boronate synthesis.

Suzuki-Miyaura Cross-Coupling of Amide-Boronates

Amide-containing aryl or alkyl boronates are highly valuable in Suzuki-Miyaura coupling. However, the Lewis basicity of the amide carbonyl can lead to off-target coordination with the palladium catalyst, impeding the transmetalation step. To overcome this, bulky, electron-rich ligands (e.g., Pd-PEPPSI-IPr) are utilized to accelerate oxidative addition and prevent catalyst poisoning by the amide group[6].

Suzuki A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B C Transmetalation (Amide-Boronate + Base) B->C D Reductive Elimination C->D D->A Regenerates E Cross-Coupled Product D->E

Fig 3. Catalytic cycle of Suzuki-Miyaura cross-coupling with amide-boronates.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of an -Amino Boronate via Matteson Homologation

This protocol utilizes in-process controls to ensure the stability of highly reactive intermediates.

  • Carbenoid Generation: Cool a mixture of anhydrous THF and dichloromethane to -100 °C. Dropwise add n-BuLi (1.2 equiv). Causality: The extreme cryogenic temperature prevents the rapid

    
    -elimination of the unstable dichloromethyllithium intermediate[3].
    
  • Boronate Addition: Add the pinanediol boronate (1.0 equiv) to the reaction mixture and stir for 1 hour. Validation Check: Monitor by

    
    B NMR; a shift from ~30 ppm (trigonal planar) to ~10 ppm (tetrahedral ate-complex) confirms successful coordination.
    
  • Lewis Acid Rearrangement: Dropwise add a solution of anhydrous

    
     (1.8 equiv) in THF over 60 minutes[3]. Warm to room temperature overnight. Causality:
    
    
    
    drives the 1,2-metallate rearrangement, yielding the
    
    
    -chloro boronate[4].
  • Amination: Treat the resulting

    
    -chloro boronate with LiHMDS at -78 °C, followed by desilylation with anhydrous HCl in dioxane to afford the 
    
    
    
    -amino boronate hydrochloride salt[5].
Protocol 2: Suzuki-Miyaura Cross-Coupling of Amide-Boronic Acids
  • Reaction Assembly: In an oven-dried Schlenk tube, combine the amide-boronic acid (2.0 equiv), aryl halide (1.0 equiv), ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (3.0 equiv), and Pd-PEPPSI-IPr precatalyst (2.0 mol%).
    
  • Atmospheric Control: Seal the vessel, evacuate, and backfill with Argon (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation; an inert atmosphere is mandatory to prevent catalyst degradation[6].

  • Coupling: Add anhydrous THF and heat in an oil bath at 60 °C. Validation Check: Monitor the consumption of the aryl halide via LC-MS. The emergence of the [M+H]+ mass peak confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via silica gel chromatography[6].

Quantitative Data Summary

The following table summarizes the biological and synthetic performance metrics of key amide-containing boronate scaffolds, demonstrating their potency and synthetic viability.

Compound / ScaffoldTarget / ApplicationMetric / YieldReference
Bortezomib (Velcade) 26S Proteasome (CT-L Activity)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

: 7 – 12 nM
[7],[8]
Ixazomib (Ninlaro) 26S Proteasome (CT-L Activity)

: 3.4 nM
[8]

-Amino Boronate
Matteson Homologation IntermediateYield: 76.9% (Form C)[3]
Amide-Aryl Boronate Suzuki-Miyaura Cross-CouplingYield: >82%

References[6] Benchchem. "Application Notes and Protocols: Diisopropylaniline-Based Ligands for Suzuki-Miyaura Coupling." Available at:https://www.benchchem.com[3] Google Patents. "US20120289699A1 - Process for Preparing and Purifying Bortezomib." Available at: https://patents.google.com[1] PMC / National Institutes of Health. "Targeting Proteasomes in Cancer and Infectious Disease: A Parallel Strategy to Treat Malignancies and Microbes." Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9298402/[4] eLitigation Singapore. "[2023] SGHC 360 - eLitigation." Available at: https://www.elitigation.sg[5] New Drug Approvals. "BORTEZOMIB, PS 341 - New Drug Approvals." Available at: https://newdrugapprovals.org[7] PMC / National Institutes of Health. "Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells." Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885489/[2] AACR Journals. "Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events." Available at: https://aacrjournals.org[8] MDPI. "New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies." Available at: https://www.mdpi.com

Sources

Difference between 3-boronopropanamide acid and pinacol ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the dichotomy between free boronic acids and their pinacol ester derivatives is a cornerstone of modern synthetic chemistry and drug design. As a Senior Application Scientist, I frequently guide research teams through the critical decision of which boron species to deploy. Using 3-boronopropanamide —a highly versatile alkyl boronic acid and glutamine/asparagine bioisostere—as our model, this whitepaper dissects the structural dynamics, kinetic behaviors, and pharmaceutical applications that differentiate the free boronic acid from its pinacol ester (Bpin) derivative.

Structural Dynamics and Physicochemical Profiling

The fundamental difference between 3-boronopropanamide (the free acid) and its pinacol ester derivative lies in the electronic and steric environment surrounding the boron atom.

In the free boronic acid , the boron atom is


 hybridized and possesses an empty, highly electrophilic p-orbital. This electronic configuration drives its propensity to reversibly coordinate with nucleophiles. However, it also makes the free acid thermodynamically unstable in ambient conditions; it readily undergoes spontaneous dehydration to form cyclic boroxine trimers. Furthermore, the high polarity of the hydroxyl groups causes severe streaking on silica gel, complicating isolation[1].

Conversely, the pinacol ester derivative utilizes a 2,3-dimethylbutane-2,3-diol (pinacol) backbone to mask the hydroxyl groups. The oxygen lone pairs of the pinacol ligand donate electron density into the empty p-orbital of the boron, reducing its Lewis acidity. More importantly, the tetramethyl-1,3,2-dioxaborolane ring provides immense steric shielding. This structural modification prevents boroxine formation, renders the molecule highly lipophilic, and allows for clean purification via standard chromatography[1].

StructuralDynamics FreeAcid 3-Boronopropanamide (Free Acid) Boroxine Boroxine Trimer (Dehydrated) FreeAcid->Boroxine Dehydration (-H2O) PinacolEster Pinacol Ester (Bpin Derivative) FreeAcid->PinacolEster Pinacol, MgSO4 (Protection) Target Enzyme Target (Covalent Binding) FreeAcid->Target Active BATSI Warhead PinacolEster->FreeAcid NaIO4, HCl (Deprotection) PinacolEster->Target Inactive (Steric Shielding)

Fig 1. Equilibrium and functional divergence of 3-boronopropanamide states.

Kinetic Divergence in Suzuki-Miyaura Cross-Coupling

When utilized as building blocks in Suzuki-Miyaura cross-coupling, the choice between the free acid and the Bpin ester dictates the reaction kinetics, specifically during the transmetalation step.

Alkyl boronic acids like 3-boronopropanamide are highly nucleophilic and undergo rapid transmetalation with the Pd(II) complex via a reactive hydroxyboronate intermediate. However, their instability often leads to protodeboronation or oxidative degradation before coupling can occur.

Alkyl pinacol boronic esters provide superior bench stability and predictable selectivity[2]. However, kinetic investigations reveal that hindered esters (like pinacol) do not quantitatively form the requisite Pd–O–B linkages as rapidly as free boronic acids[3]. The steric bulk of the pinacol group creates a high energy barrier for transmetalation. Consequently, Bpin esters often require strong aqueous bases (e.g.,


) or elevated temperatures to undergo in situ hydrolysis to the free acid prior to transmetalation, making this step rate-limiting[3].

SuzukiMiyaura Start Pd(II) Aryl Halide Complex TransAcid Rapid Transmetalation (via Hydroxyboronate) Start->TransAcid Free Boronic Acid TransEster Slow Transmetalation (Requires Hydrolysis/Base) Start->TransEster Pinacol Ester Product Cross-Coupled Product TransAcid->Product Fast Kinetics TransEster->Product Rate-Limiting

Fig 2. Kinetic divergence in Suzuki-Miyaura transmetalation pathways.

Pharmaceutical Relevance: BATSIs vs. Prodrugs

In drug development, 3-boronopropanamide derivatives serve two distinct pharmacological roles based on their esterification state.

The Free Acid as a BATSI: Free boronic acids are potent Boronic Acid Transition State Inhibitors (BATSIs). Because the boron atom mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, 3-boronopropanamide acts as a reversible covalent inhibitor of serine/threonine proteases and


-lactamases. The empty p-orbital directly attacks the catalytic serine residue of the target enzyme[4].

The Pinacol Ester as a Prodrug: Administering free boronic acids in vivo often results in poor bioavailability due to rapid first-pass metabolism (e.g., glucuronidation) and off-target binding. Converting the active warhead into a pinacol ester creates a highly bioavailable prodrug. The Bpin group prevents premature glucuronidation and is stable in systemic circulation. Once at the target site, the ester is hydrolyzed (often triggered by localized Reactive Oxygen Species (ROS) in tumor microenvironments) to release the active free boronic acid[5].

Prodrug Prodrug Bpin Prodrug (High Bioavailability) Circulation Systemic Circulation (Resists Glucuronidation) Prodrug->Circulation Hydrolysis In Vivo Hydrolysis / ROS Circulation->Hydrolysis ActiveDrug Free Boronic Acid (Active API) Hydrolysis->ActiveDrug Deboronation

Fig 3. Pharmacokinetic advantage and activation of Bpin prodrugs.

Quantitative Data Summary

The following table summarizes the field-proven physicochemical parameters distinguishing the two species.

Property3-Boronopropanamide (Free Acid)Pinacol Ester Derivative (Bpin)
Molecular Weight 116.91 g/mol 199.06 g/mol
Chromatographic Behavior Streaks on silica (high polarity)Elutes cleanly (lipophilic)
Thermodynamic Stability Prone to dehydration (boroxines)Highly stable (bench-stable)
Transmetalation Rate Fast (

~

)
Slow / Requires base activation
Biological Activity Active BATSI warhead (nM

)
Inactive prodrug / Intermediate
Aqueous Solubility HighLow to Moderate

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis & Isolation of 3-Boronopropanamide Pinacol Ester

Causality: Direct borylation of alkyl halides is prone to


-hydride elimination. Using Miyaura borylation conditions with a bulky catalyst suppresses this side reaction.
  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromopropanamide (1.0 equiv), bis(pinacolato)diboron (

    
    , 1.2 equiv), potassium acetate (3.0 equiv), and 
    
    
    
    (0.05 equiv) in anhydrous 1,4-dioxane.
  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the formation of homocoupled byproducts.

  • Heating: Stir at 80°C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography (Hexane/EtOAc). Causality: The pinacol ester sterically shields the empty p-orbital, preventing irreversible coordination with the silanol groups of the stationary phase, allowing for clean elution[1].

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The Bpin ester will appear as a distinct, non-streaking spot (

    
     ~0.5) visible under 
    
    
    
    stain.
Protocol B: Deprotection to Free 3-Boronopropanamide Acid

Causality: Harsh acidic hydrolysis can degrade the propanamide backbone. Mild oxidative cleavage using periodate is preferred.

  • Reaction Setup: Dissolve the Bpin ester in a 4:1 mixture of Acetone/Water.

  • Oxidation: Add sodium periodate (

    
    , 3.0 equiv) and ammonium acetate (
    
    
    
    , 3.0 equiv). Stir at room temperature for 24 hours. Causality: Periodate oxidatively cleaves the pinacol diol into acetone, safely releasing the free boronic acid without requiring high temperatures.
  • Isolation: Filter the precipitated sodium iodate salts, remove acetone under reduced pressure, and lyophilize the aqueous layer.

  • Validation Checkpoint: Analyze via

    
     NMR. A successful deprotection is validated by an upfield shift from ~33 ppm (
    
    
    
    boron of the pinacol ester) to ~29-30 ppm (
    
    
    boron of the free acid).

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. 2

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.3

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. 1

  • Insights Into the Inhibition of MOX-1 β-Lactamase by S02030, a Boronic Acid Transition State Inhibitor. Frontiers.4

  • Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer. PMC. 5

Sources

Technical Whitepaper: Thermal Characterization & Handling of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

[1]

CAS Registry Number: 1003859-05-3 Formula: C



Molecular Weight:Date:1

Executive Summary

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide represents a critical class of "masked" boronic acid intermediates used in the synthesis of peptidomimetics and proteolysis-targeting chimeras (PROTACs).[1] Unlike its aryl-boronate counterparts, this alkyl-boronate features a flexible propyl linker and a primary amide functionality.[1]

This guide addresses the specific thermal stability challenges posed by this molecule: the competition between the robust pinacol ester framework and the hydrolytic susceptibility of the C-B bond, compounded by the hydrogen-bonding network of the amide group.[1] Researchers should treat this compound as a low-melting solid that requires strict moisture exclusion to maintain titer. [1]

Physicochemical Profile

Structural Analysis & Melting Point

The compound consists of a pinacol boronate ester attached to a propyl chain terminating in a primary amide (

1
  • Physical State: Solid (White to off-white crystalline powder).[1]

  • Melting Point (MP): Typically 75°C – 95°C (Predicted/Analog-based).[1]

    • Note: While specific batch data varies by synthesis method, the strong intermolecular hydrogen bonding of the primary amide (

      
      ) generally forces alkyl-pinacol esters (often liquids) into a solid lattice.[1]
      
    • Comparison: The nitrile analog (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile) is a known solid.[1] The amide analog is expected to have a higher MP due to H-bond donation/acceptance capability.[1]

Solubility & Solvation
  • Soluble: DMSO, DMF, Methanol (with potential for slow transesterification), Dichloromethane.[1]

  • Insoluble: Water (hydrophobic pinacol group), Hexanes.[1]

  • Risk: Protic solvents (MeOH/EtOH) can induce transesterification of the pinacol group over extended periods, especially if acidic/basic impurities are present.[1]

PropertyValue / Characteristic
Appearance White to off-white crystalline solid
Predicted MP Range 75°C – 95°C
H-Bond Donors 1 (Amide NH

)
H-Bond Acceptors 3 (Amide O, Boronate Oxygens)
LogP (Predicted) ~0.5 – 0.9

Thermal Stability Mechanisms

The thermal stability of CAS 1003859-05-3 is governed by three competing degradation pathways. Understanding these is vital for developing robust drying and storage protocols.

Degradation Pathways[1]
  • Hydrolytic Cleavage (Dominant): In the presence of atmospheric moisture, the pinacol ester hydrolyzes to the free boronic acid.[1] This is reversible but complicates stoichiometry.

  • Oxidative Deboronation: At elevated temperatures (>100°C) in air, the C-B bond can oxidize to form the corresponding alcohol (3-hydroxypropanamide).[1]

  • Amide Dehydration: Under extreme thermal stress (>200°C) or acidic catalysis, the primary amide may dehydrate to the nitrile.[1]

Visualization of Decomposition

The following diagram illustrates the stress-induced pathways.[1]

DecompositionPathwaysCompound3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamideFreeAcidFree Boronic Acid(Solid, High MP)Compound->FreeAcid Hydrolysis(Reversible)Alcohol3-Hydroxypropanamide(Oxidation Product)Compound->Alcohol C-B Bond CleavageNitrileNitrile Derivative(Dehydration)Compound->Nitrile -H2O(Rare)MoistureMoisture (H2O)+ HeatMoisture->FreeAcidOxidationOxygen (O2)+ Heat (>100°C)Oxidation->AlcoholExtremeHeatExtreme Heat(>200°C)ExtremeHeat->Nitrile

Caption: Primary thermal decomposition pathways. Hydrolysis is the most immediate risk during storage and handling.

Experimental Characterization Protocols

To validate the melting point and thermal stability of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Standard capillary melting point methods are often inaccurate for boronate esters due to potential sublimation or phase changes prior to melting.[1]

Protocol:

  • Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to prevent sublimation and moisture ingress).

  • Reference: Empty hermetically sealed aluminum pan.

  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Ramp: Equilibrate at 25°C, then ramp at 5°C/min to 150°C.

  • Analysis:

    • Endotherm 1 (Sharp): Represents the Melting Point (

      
      ).[1]
      
    • Endotherm 2 (Broad/Irregular): Indicates decomposition or boroxine formation (if hydrolysis occurred).[1]

Thermal Gravimetric Analysis (TGA)

Use TGA to distinguish between solvent loss (solvates) and degradation.[1]

Protocol:

  • Ramp: 10°C/min from 30°C to 300°C under Nitrogen.

  • Interpretation:

    • Weight loss <100°C: Residual solvent or moisture.[1]

    • Weight loss onset >150°C: Degradation of the amide/ester functionality.[1]

Quality Control Workflow

The following workflow ensures the material is suitable for downstream coupling reactions.

QC_WorkflowStartSynthesized/ReceivedBatchVisualVisual Inspection(Crystalline vs. Oil)Start->VisualNMR1H-NMR (DMSO-d6)Check Pinacol:Propyl RatioVisual->NMRPurityCheckPurity > 95%?NMR->PurityCheckDSCDSC Analysis(Hermetic Pan)PurityCheck->DSCYesRecrystRecrystallize(Et2O / Hexanes)PurityCheck->RecrystNoStorageStore at -20°CUnder ArgonDSC->StorageSharp EndothermConfirmedRecryst->VisualRetry

Caption: QC decision tree for validating batch integrity prior to use in Suzuki-Miyaura coupling.

Storage and Handling Recommendations

Based on the thermal profile, the following handling procedures are mandatory to maintain reagent integrity.

Storage Conditions
  • Temperature: -20°C (Long-term); 2–8°C (Active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The pinacol ester is kinetically stable but thermodynamically susceptible to hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid storing in unsealed vessels in freezers (condensation risk).[1]

Handling for Synthesis
  • Drying: If the melting point is depressed or the solid appears "wet" (sticky), dry in a vacuum desiccator over P

    
    O
    
    
    for 12 hours at room temperature. Do not heat >40°C under vacuum to avoid sublimation.[1]
  • Reactions: When using in Suzuki coupling, degas solvents thoroughly.[1] Oxygen at high temperatures (refluxing dioxane/toluene) can degrade the alkyl-boron bond.[1]

References

  • Structure & Analog Properties

    • PubChem Compound Summary for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Analogous heteroaryl system). National Center for Biotechnology Information.[1]

    • [Link][1]

  • Boronate Ester Stability

    • Stability of boronic esters – Structural effects on the relative rates of transesterification.[1][2] ResearchGate.[1][2]

    • [Link][1]

  • General Handling of Alkyl Boronates

    • Alkylboronic acid or boronate synthesis.[1][3] Organic Chemistry Portal.[1]

    • [Link]

  • Safety & MSDS Data (Analogous Compounds)

    • Safety Data Sheet: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol.[1] Sigma-Aldrich.[1]

Methodological & Application

Application Note: B-Alkyl Suzuki-Miyaura Cross-Coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of propionamide motifs onto aromatic scaffolds is a frequent objective in medicinal chemistry and drug development. Utilizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide as a C(sp3) building block via Suzuki-Miyaura cross-coupling offers a direct route to these structures. However, coupling primary alkyl pinacol boronic esters (Bpin) presents distinct chemical challenges, including sluggish transmetalation rates and competitive β-hydride elimination[1]. Furthermore, the presence of an unprotected primary amide introduces the risk of chemoselectivity issues, such as unwanted Buchwald-Hartwig amidation.

This application note provides field-proven, self-validating protocols designed to overcome the inherent low reactivity of C(sp3)-B bonds while strictly preserving the integrity of the primary amide.

Mechanistic Insights & Reaction Design

To achieve high-yielding C(sp3)-C(sp2) linkages, the reaction conditions must be engineered to address three specific mechanistic hurdles:

A. Overcoming Slow Transmetalation (The Biphasic Requirement)

Alkylboronic esters lack the π-electrons that facilitate pre-coordination to the palladium center, making the transmetalation step inherently slow[2]. Furthermore, the pinacol ester is sterically hindered and highly stable. To drive the reaction, the Bpin group must be activated via the "oxo-palladium" pathway or hydrolyzed in situ[3]. Causality: Anhydrous conditions will almost universally fail for this substrate. A biphasic solvent system (e.g., Toluene/H₂O) combined with a highly soluble, strong base (K₃PO₄) is mandatory to generate the reactive boronate complex and facilitate transfer to the Pd(II) center[4].

B. Suppressing β-Hydride Elimination

Once transmetalation occurs, the resulting alkyl-Pd(II)-aryl intermediate is highly susceptible to β-hydride elimination, which yields an unwanted alkene byproduct and reduces the Pd catalyst[1]. Causality: To outcompete this degradation pathway, reductive elimination must be accelerated. This is achieved by utilizing sterically demanding, electron-rich biarylphosphine ligands (such as RuPhos). The extreme steric bulk of RuPhos forces the Pd(II) intermediate into a conformation that drastically lowers the activation energy for reductive elimination.

C. Ensuring Amide Chemoselectivity

The primary amide (-CONH₂) is a potential nucleophile. Under palladium catalysis, competitive C-N bond formation (Buchwald-Hartwig amidation) is a risk. Causality: By selecting aqueous K₃PO₄ (which lacks the basicity required to deprotonate a primary amide, pKa ~15-17) rather than strong anhydrous alkoxides (like NaOtBu), the amidation pathway is completely suppressed, ensuring strict chemoselectivity for the C-C bond formation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L_n)-Alkyl OxAdd->TransMet Base / H2O Product Reductive Elimination Ar-Alkyl Product TransMet->Product Fast (Bulky Ligand) BetaElim β-Hydride Elimination Alkene Byproduct TransMet->BetaElim Slow (Unwanted) Product->Pd0 Regenerates Pd(0) Bpin Alkyl-Bpin + Base (Rate Limiting Step) Bpin->TransMet

Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting the competing β-hydride elimination.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide with a model aryl bromide. It highlights the critical failure points when mechanistic principles are ignored.

EntryCatalyst / LigandBase (Eq)Solvent System (Ratio)Temp (°C)Result / Typical Yield
1Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/H₂O (5:1)100<10% (High β-hydride elim.)
2Pd(dppf)Cl₂Cs₂CO₃ (3.0)Dioxane/H₂O (10:1)9060-65% (Moderate efficiency)
3 RuPhos Pd G3 K₃PO₄ (3.0) Toluene/H₂O (10:1) 85 >90% (Optimal)
4RuPhos Pd G3K₃PO₄ (3.0)Toluene (Anhydrous)85<5% (Failed transmetalation)
5RuPhos Pd G3NaOtBu (3.0)Toluene (Anhydrous)85Complex mixture (Amidation)

Experimental Protocols

Protocol A: Modern High-Efficiency Coupling (Recommended)

Utilizing RuPhos Pd G3, this protocol is highly recommended for complex, sterically hindered, or electron-rich aryl/heteroaryl halides.

Reagents & Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 v/v, 0.1 M total concentration)

Step-by-Step Methodology (Self-Validating System):

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, RuPhos Pd G3, and K₃PO₄.

  • Strict Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand to its phosphine oxide, permanently arresting the catalytic cycle.

  • Solvent Addition: Add degassed Toluene (9.0 mL) and degassed deionized H₂O (0.9 mL) via syringe.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and organic phases.

    • Validation Checkpoint 1 (Visual): Within 10-15 minutes, the solution should transition from a pale yellow suspension to a homogeneous deep red/brown solution. This color shift confirms the generation of the active Pd(0) species.

  • In-Process Control (IPC): After 2 hours, sample the organic layer. Quench into MeCN and analyze via LC-MS.

    • Validation Checkpoint 2 (Analytical): Successful transmetalation is validated by the disappearance of the starting aryl halide and the emergence of the [M+H]+ peak of the target propionamide. If >15% aryl halide remains, continue heating for an additional 2 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to DCM/MeOH 9:1, due to the polarity of the primary amide).

Workflow Step1 1. Reagent Preparation Step2 2. Strict Degassing Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Protocol B: Classic Scalable Coupling

For large-scale syntheses (>10 grams) where RuPhos Pd G3 may be cost-prohibitive, Pd(dppf)Cl₂ offers a robust alternative, albeit with slightly lower yields and longer reaction times.

Modifications from Protocol A:

  • Catalyst: Replace RuPhos Pd G3 with Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%). The large bite angle of the dppf ligand provides sufficient steric bulk to limit β-hydride elimination[1].

  • Base: Substitute K₃PO₄ with Cs₂CO₃ (3.0 equiv). The larger cesium cation enhances the solubility and reactivity of the carbonate in the biphasic system.

  • Solvent: Use 1,4-Dioxane / H₂O (10:1 v/v) and heat to 90 °C for 12-16 hours.

Troubleshooting Guide

  • Issue: Complete Recovery of Starting Materials.

    • Root Cause: Failure of the transmetalation step.

    • Solution: Verify the water content. The reaction requires exactly 10% water by volume. Ensure the base (K₃PO₄) is finely powdered and not clumped, as surface area is critical for the biphasic activation of the Bpin ester[2].

  • Issue: High Levels of Dehalogenated Aryl Core (Ar-H).

    • Root Cause: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd(II) intermediate to abstract a proton from the solvent.

    • Solution: Increase the equivalents of the boronic ester to 2.0. Ensure strict exclusion of oxygen, which can exacerbate side reactions.

  • Issue: Formation of Alkene Byproducts.

    • Root Cause: β-hydride elimination is outcompeting reductive elimination.

    • Solution: Ensure you are using a sterically demanding ligand (RuPhos or XPhos). Lowering the reaction temperature to 70 °C can sometimes favorably alter the kinetic ratio between reductive elimination and β-hydride elimination.

References

1.[4] "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters", Organic Letters - ACS Publications,[Link] 2.[2] "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews (RSC Publishing),[Link] 3.[1] "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings", MDPI,[Link] 4.[3] "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations", PMC - National Institutes of Health,[Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Boronopropanamide Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-boronopropanamide pinacol ester with aryl and heteroaryl halides. This transformation is a powerful method for constructing C(sp³)–C(sp²) bonds, yielding valuable β-arylethylamide scaffolds. These structural motifs are prevalent in medicinal chemistry and drug development. We will explore the reaction mechanism, delve into the critical parameters for optimization, provide a step-by-step experimental procedure, and offer a guide for troubleshooting common issues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile coupling reaction.

Introduction: The Strategic Importance of C(sp³)–C(sp²) Bond Formation

The creation of carbon-carbon bonds is the cornerstone of modern organic synthesis.[1] Among these, the Suzuki-Miyaura reaction has become an indispensable tool due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] While traditionally celebrated for C(sp²)–C(sp²) bond formation, the extension of this methodology to couple C(sp³)-hybridized organoboron reagents with aryl halides is of paramount importance.[2]

This specific coupling, utilizing 3-boronopropanamide pinacol ester, provides direct access to β-arylethylamides. This scaffold is a key component in numerous biologically active molecules and pharmaceutical compounds. The reaction's utility lies in its ability to forge a C(sp³)–C(sp²) bond while incorporating an amide functionality, a critical pharmacophore, in a single, efficient step. Understanding and mastering this reaction allows for the rapid generation of molecular complexity and the streamlined synthesis of compound libraries for screening and development.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The successful coupling of a C(sp³)-hybridized partner like 3-boronopropanamide pinacol ester hinges on the careful orchestration of these steps, where the choice of ligand and base is critical to favor the desired pathway over potential side reactions.[6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency depends on the reactivity of the aryl halide (I > Br > OTf >> Cl).[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the propanamide moiety) to the Pd(II) center. The base facilitates the formation of a more nucleophilic boronate species, which is essential for this step.

  • Reductive Elimination: In the final step, the two organic fragments (the aryl group and the propanamide group) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1] For C(sp³) partners, this step must be faster than the competing β-hydride elimination pathway to achieve high yields.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)-X(L₂) pd0->oxidative_add Oxidative Addition (+ Ar-X) transmetal Ar-Pd(II)-R(L₂) oxidative_add->transmetal product Ar-R (β-Arylethylamide) transmetal->product Reductive Elimination product->pd0 reagent_arx Aryl Halide (Ar-X) reagent_boron R-B(pin) + Base (R = CH₂CH₂CONH₂)

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

Achieving high efficiency in the coupling of 3-boronopropanamide pinacol ester requires careful consideration of several interconnected parameters. The data below summarizes common starting points for optimization, synthesized from established protocols for challenging Suzuki-Miyaura couplings.[6][7][8]

ParameterRecommended Options & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄: These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ. Typically used at 1-5 mol%.
Ligand Bulky, Electron-Rich Phosphines: Crucial for C(sp³) couplings. They promote fast reductive elimination, outcompeting β-hydride elimination.[6] • Buchwald-type Biarylphosphines: SPhos, XPhos, RuPhos. • Other Phosphines: P(t-Bu)₃, PCy₃. N-Heterocyclic Carbenes (NHCs): IPr, SIMes. Offer high stability and activity.[9]
Base Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation without causing significant substrate degradation. Organic/Stronger Bases: KHMDS, NaOt-Bu, TMSOK.[6] May be required for less reactive partners but can be less functional-group tolerant.
Solvent Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethoxyethane (DME). These solvents effectively dissolve the catalyst components and reactants. Aqueous Mixtures: Toluene/H₂O or Dioxane/H₂O mixtures can sometimes accelerate the reaction.[10][11]
Temperature 60–110 °C: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the starting materials or catalyst.
Aryl Halide Reactivity Order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. Aryl chlorides are the most challenging and often require specialized, highly active catalyst systems.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with 3-boronopropanamide pinacol ester. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • 3-Boronopropanamide pinacol ester (1.5 equiv, 0.75 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 0.01 mmol)

  • SPhos (Spherical Phos) ligand (0.04 equiv, 0.02 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl halide, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (0.5 mmol), 3-boronopropanamide pinacol ester (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) to the vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-arylethylamide product.

Troubleshooting Common Issues

Even robust protocols can encounter challenges. This flowchart provides a logical framework for diagnosing and resolving common problems.

Troubleshooting_Flowchart start Problem Encountered no_reaction No Reaction / Low Conversion start->no_reaction low_yield Low Yield with Side Products start->low_yield cause_catalyst Cause: Inactive Catalyst? no_reaction->cause_catalyst cause_base Cause: Insufficient Base Activity? no_reaction->cause_base sol_catalyst Solution: • Check Pd/Ligand source & ratio • Degas solvent thoroughly • Try a different precatalyst/ligand cause_catalyst->sol_catalyst sol_base Solution: • Use a stronger base (e.g., K₃PO₄ -> Cs₂CO₃) • Ensure base is finely powdered & dry cause_base->sol_base cause_debor Cause: Protodeboronation? low_yield->cause_debor cause_homo Cause: Homocoupling? low_yield->cause_homo cause_beta Cause: β-Hydride Elimination? low_yield->cause_beta sol_debor Solution: • Use rigorously dry solvent • Use a non-aqueous base (e.g. KHMDS) cause_debor->sol_debor sol_homo Solution: • Lower reaction temperature • Use a more sterically hindered ligand cause_homo->sol_homo sol_beta Solution: • Use bulkier, electron-rich ligand (e.g., SPhos, XPhos) to accelerate reductive elimination cause_beta->sol_beta

Figure 2: Troubleshooting guide for the C(sp³)–C(sp²) Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed coupling of 3-boronopropanamide pinacol ester with aryl halides is a highly effective and strategic transformation for modern synthetic chemistry. By carefully selecting the catalyst system—particularly the ligand and base—researchers can reliably construct valuable β-arylethylamide structures. The protocols and insights provided in this guide offer a solid foundation for applying this methodology to complex synthesis projects in pharmaceutical and materials science research.

References

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. Emory University.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Palladium-catalyzed C(sp 3 )–H activation of amines to strained nitrogen heterocycles. University of Cambridge.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Center for Biotechnology Information.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Wiley Online Library.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Clean and fast cross-coupling of aryl halides in one-pot. PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 3-Chloropropenyl-1-boronic acid pinacol ester. Frontier Specialty Chemicals.
  • 3-pyridylboronic acid. Organic Syntheses Procedure.
  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Request PDF.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Functionalization of N-Heteroaryl-3-boronopropanamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of boron into bioactive scaffolds represents a frontier in medicinal chemistry, offering novel modes of biological interaction and versatile handles for molecular diversification. This guide provides a comprehensive overview and detailed protocols for the functionalization of heteroarenes with 3-boronopropanamide moieties, yielding N-heteroaryl-3-(pinacolboryl)propanamides. These structures are of significant interest to drug discovery professionals, combining a pharmaceutically relevant heteroarene, a stable amide linker, and a chemically versatile boronate ester. We will explore a robust, building-block-based approach, discuss advanced late-stage functionalization strategies, and detail downstream applications that leverage the unique properties of the boron atom.

Foundational Principles: The Strategic Value of Boron-Functionalized Heteroarenes

Heterocyclic aromatic compounds (heteroarenes) are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] Their functionalization is a cornerstone of modern synthetic chemistry, enabling the systematic exploration of structure-activity relationships (SAR). The introduction of organoboron moieties, particularly boronic acids and their esters, has emerged as a transformative strategy in drug design.[3][4] This is exemplified by FDA-approved drugs like bortezomib (Velcade), a proteasome inhibitor whose efficacy relies on the reversible covalent interaction of its boronic acid group with the target enzyme.[5][6]

The N-heteroaryl-3-boronopropanamide scaffold, (Heteroarene)-NH-C(=O)-CH2-CH2-B(pin), is a particularly compelling molecular architecture. It offers a tripartite system for drug design:

  • The Heteroarene: Serves as the primary recognition element, targeting specific biological macromolecules.

  • The Amide Linker: Provides structural rigidity and defined hydrogen bonding patterns.

  • The Boronate Ester: Acts as either a bioisostere, a reactive "warhead" for covalent enzyme inhibition, or a versatile synthetic handle for late-stage diversification via cross-coupling reactions.[3][7]

This guide focuses on the most reliable and modular synthetic pathway to these valuable compounds, beginning with the synthesis of a key borylated building block.

Primary Synthetic Strategy: A Building-Block Approach

The most robust and widely applicable method for preparing N-heteroaryl-3-boronopropanamides involves a two-step sequence: (1) synthesis of a versatile 3-borylated carboxylic acid precursor, and (2) its subsequent amide coupling to a diverse range of amino-heteroarenes. This approach allows for the independent variation of both the heteroarene and the linker, making it ideal for library synthesis.

Workflow for the Building-Block Strategy

The overall logic of this synthetic route is depicted below. It prioritizes modularity and reliability, ensuring that the sensitive boron functionality is incorporated early and carried through a high-yielding coupling reaction.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Amide Coupling start Commercially Available 3-Halopropanoic Acid Ester step1 Reaction with B2pin2 and a Base/Catalyst start->step1 building_block Key Intermediate: 3-(Pinacolboryl)propanoic Acid Ester step1->building_block hydrolysis Saponification (e.g., LiOH) building_block->hydrolysis final_bb Activated Building Block: 3-(Pinacolboryl)propanoic Acid hydrolysis->final_bb coupling Amide Coupling (e.g., HATU, EDC) final_bb->coupling amino_het Amino-Substituted Heteroarene amino_het->coupling product Final Product: N-Heteroaryl-3-boronopropanamide coupling->product

Caption: Workflow for the modular synthesis of N-heteroaryl-3-boronopropanamides.

Protocol 1: Synthesis of the Key Building Block - 3-(Pinacolboryl)propanoic Acid

Causality: The synthesis of a stable, activated carboxylic acid containing the boronate ester is the critical first step. We utilize a nucleophilic borylation of an alkyl halide followed by saponification. The pinacol ester is chosen for its superior stability to chromatography and handling compared to the free boronic acid.

Materials:

  • Methyl 3-bromopropanoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • KOAc (Potassium Acetate)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • 1,4-Dioxane (anhydrous)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Diethyl ether, Saturated NaCl (brine), Anhydrous MgSO₄

  • 1 M HCl

Step-by-Step Procedure:

A. Synthesis of Methyl 3-(pinacolboryl)propanoate:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add methyl 3-bromopropanoate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Add anhydrous 1,4-dioxane to form a solution of ~0.5 M concentration relative to the starting ester.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.

B. Saponification to 3-(Pinacolboryl)propanoic Acid:

  • Dissolve the purified methyl 3-(pinacolboryl)propanoate (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 equiv) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(pinacolboryl)propanoic acid as a solid or viscous oil, which is often used without further purification.

Protocol 2: General Procedure for Amide Coupling

Causality: Standard peptide coupling reagents are highly efficient for forming the amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it is effective and minimizes side reactions. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the generated acids.

Materials:

  • 3-(Pinacolboryl)propanoic acid (1.0 equiv)

  • Amino-heteroarene (e.g., 2-aminopyridine, 5-aminoindole) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3-(pinacolboryl)propanoic acid in anhydrous DMF.

  • Add the corresponding amino-heteroarene, followed by HATU.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-heteroaryl-3-(pinacolboryl)propanamide.

Heterocycle SubstrateTypical ConditionsIsolated Yield (%)
2-AminopyridineHATU, DIPEA, DMF, RT, 8h85%
3-AminoquinolineHATU, DIPEA, DMF, RT, 10h78%
5-Amino-1-methylindoleEDC, HOBt, DIPEA, DCM, RT, 12h82%
4-AminopyrazoleHATU, DIPEA, DMF, RT, 6h91%
Yields are representative and will vary based on substrate and purification.

Advanced Strategy: Late-Stage C(sp³)–H Borylation

An alternative, more atom-economical approach is late-stage C–H functionalization. This strategy involves first synthesizing the N-heteroaryl propanamide and then selectively installing the boron moiety onto the alkyl chain. This is a cutting-edge technique that avoids pre-functionalized building blocks but presents a significant selectivity challenge.

The Challenge of Selectivity: The primary difficulty lies in directing the borylation catalyst to a specific C(sp³)–H bond on the propanamide chain in the presence of multiple, often more reactive, C(sp²)–H bonds on the heteroarene ring.[1][8] Iridium-based catalysts, which are the gold standard for C–H borylation, typically favor sterically accessible C(sp²)–H bonds.[9] Achieving selectivity for the alkyl chain often requires specialized directing groups or catalyst systems that are currently an active area of research. While a general protocol is not yet established for this specific transformation, the conceptual basis lies in directed C-H activation.[10][11]

Downstream Applications: Leveraging the Boron Moiety

The synthesized N-heteroaryl-3-boronopropanamides are not merely final products but are versatile platforms for further discovery. The boronate ester can be leveraged in two primary ways, as illustrated below.

G cluster_0 Pathway A: Bio-organic Chemistry cluster_1 Pathway B: Synthetic Diversification start N-Heteroaryl-3-(pinacolboryl)propanamide hydrolysis Hydrolysis (e.g., NaIO4 or aq. acid) start->hydrolysis suzuki Suzuki-Miyaura Cross-Coupling start->suzuki warhead Target Molecule: N-Heteroaryl-3-boronopropanoic Acid hydrolysis->warhead binding Reversible Covalent Inhibition warhead->binding Warhead enzyme Serine Protease (e.g., Thrombin) enzyme->binding Target diversified Diversified Product: 3-Aryl-N-heteroaryl-propanamide suzuki->diversified partner Aryl/Heteroaryl Halide (Ar-X) partner->suzuki

Caption: Downstream applications of N-heteroaryl-3-boronopropanamides.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Library Diversification

Causality: This palladium-catalyzed cross-coupling reaction is one of the most powerful C–C bond-forming reactions in modern synthesis. It allows the boronate ester to be replaced with a new aryl or heteroaryl group, enabling rapid diversification of the "linker" portion of the molecule.

Materials:

  • N-Heteroaryl-3-(pinacolboryl)propanamide (1.0 equiv)

  • Aryl or Heteroaryl Halide (e.g., 4-bromobenzonitrile) (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium catalyst, 0.05 equiv)

  • Aqueous Na₂CO₃ solution (2 M, 3.0 equiv)

  • Toluene/Ethanol mixture (e.g., 4:1)

Step-by-Step Procedure:

  • To a flask, add the N-heteroaryl-3-(pinacolboryl)propanamide, the aryl halide, and the palladium catalyst.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C under an inert atmosphere and stir for 4-12 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-N-heteroaryl-propanamide derivative.

Conclusion

The functionalization of heteroarenes with 3-boronopropanamide moieties provides a powerful platform for innovation in drug discovery and chemical biology. The building-block approach detailed here offers a reliable and modular route to a wide array of N-heteroaryl-3-(pinacolboryl)propanamides. These intermediates are primed for further investigation, either as potential covalent enzyme inhibitors or as substrates for synthetic diversification via cross-coupling chemistry. By mastering these protocols, researchers can rapidly access novel chemical matter and accelerate the development of next-generation therapeutics.

References

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C−H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.

  • Mkhalid, I. A. I., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A. K., Perutz, R. N., & Marder, T. B. (2006). Ir-catalyzed borylation of C–H bonds in N-containing heterocycles: regioselectivity in the synthesis of heteroaryl boronate esters. Angewandte Chemie International Edition, 45(3), 489-491. (A representative example of early work in the field).
  • Inglis, F., & Ingleson, M. J. (2021). Zinc catalysed electrophilic C–H borylation of heteroarenes. Chemical Science, 12(22), 7694-7700.

  • Légaré, M. A., Courtemanche, M. A., Rochette, E., & Fontaine, F. G. (2015). Metal-free catalytic C-H bond activation and borylation of heteroarenes. Science, 349(6247), 513-516.

  • Chotana, G. A., Vanchura, B. A., II, & Hartwig, J. F. (2010). Iridium-Catalyzed C–H Borylation of Heteroarenes. In Iridium Catalysis (pp. 133-165). Springer, Berlin, Heidelberg.
  • Naser, I., Clemens, G., & Ingleson, M. (2023). Amides as modifiable directing groups in electrophilic borylation. Chemical Science, 14(12), 3161-3168.

  • Naser, I., Clemens, G., & Ingleson, M. (2023). Amides as modifiable directing groups in electrophilic borylation. University of Bath's research portal.

  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature. Angewandte Chemie, 114(16), 3182-3185.

  • Ros, A., Fernández, R., & Lassaletta, J. M. (2019). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 58(42), 15065-15069.
  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
  • Naser, I., Clemens, G., & Ingleson, M. (2023). Amides as Modifiable Directing Groups in Electrophilic Borylation. ResearchGate.

  • Baire, B., & Sinha, V. (2018). A Traceless Directing Group for C–H Borylation. Organic letters, 20(11), 3328-3331.

  • Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 127(41), 14263–14278.

  • Preshlock, S., Plattner, D. L., & Maligres, P. E. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 656-661.

  • Das, B., et al. (2022). Boron-Containing heterocycles as promising pharmacological agents. Bioorganic & Medicinal Chemistry, 69, 116748.

  • Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615.

  • Dong, J. (2025).
  • Doni, E., et al. (2022). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. Chemical Science, 13(16), 4581-4589.

  • Hall, D. G. (2025). Application of Boron Heterocycles. Beilstein-Institut.

  • O'Connor, E. P., & O'Donoghue, A. C. (2022). Recent advances in the dearomative functionalisation of heteroarenes. Chemical Science, 13(42), 12388-12411.

  • Angenent, P. (2023). Advances in Boron-based Drugs in Medicinal Chemistry. Archives of Chemical Research, 7(2).

  • Zhao, B., Prabagar, B., & Shi, Z. (2021). Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. Chem, 7(10), 2577-2607.
  • Zhao, B., Prabagar, B., & Shi, Z. (2021). Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. ResearchGate.

  • Dong, J. (2020). Functionalization of Heteroarenes by the Palladium/Norbornene Cooperative Catalysis. ResearchGate.

  • Muñoz-Flores, B. M., et al. (2018). Recent advances of synthesis of Boron derivatives and their applications in bioimaging. International Journal Of Advances In Medical Biotechnology, 1(1), 8-15.
  • Bonin, H., & Saffon-Merceron, N. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636.

  • Coimbra, J. R. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5143.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2355.

  • Filimonov, D. A., et al. (2025). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. International Journal of Molecular Sciences, 26(9), 4484.

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Application Note: Ligand Selection for sp3-sp2 Coupling of Amide Boronates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the high-value, technically demanding challenge of sp3-sp2 Cross-Coupling of Amides (as Electrophiles) with Alkyl Boronates . This transformation, often referred to as the "Amide-Suzuki" coupling, represents a paradigm shift in medicinal chemistry, allowing the use of stable amide bonds as latent electrophiles to construct ketones (retention of C=O) or alkylated arenes (decarbonylative pathways).

Precision Engineering of C–N Activation and Alkyl Transmetallation

Executive Summary

The cross-coupling of Alkyl (sp3) Boronates with Amide (sp2) Electrophiles (via C–N activation) offers a powerful disconnection strategy for the synthesis of functionalized ketones and alkyl-arenes. Unlike traditional Suzuki-Miyaura couplings involving aryl halides, amide coupling requires a catalyst system capable of:

  • Oxidative Addition into the resonance-stabilized C–N bond (requiring electron-rich, sterically demanding ligands).

  • Transmetallation with a slow-reacting alkyl-boron species.

  • Suppression of

    
    -Hydride Elimination  in the alkyl partner.
    
  • Control of Selectivity between retentive (ketone formation) and decarbonylative (alkane formation) pathways.

This guide details the ligand architectures required to navigate these competing pathways, focusing on N-Heterocyclic Carbenes (NHCs) and Bulky Phosphines as the critical control elements.

Mechanistic Challenges & Ligand Logic

The success of sp3-sp2 amide coupling hinges on the stability of the Acyl-Metal-Alkyl intermediate. The ligand must be tuned to facilitate the difficult oxidative addition into the twisted amide bond while preventing the rapid decomposition of the sp3-alkyl partner.

The "Twisted Amide" Concept

Standard amides are unreactive due to


 resonance (approx. 15-20 kcal/mol stabilization). To enable oxidative addition, the amide bond must be destabilized ("twisted") by:
  • N-substitution: Using N-acyl-glutarimides, N-acyl-succinimides, or N-acyl-saccharins.

  • Ligand Effect: Highly donating ligands (NHCs) raise the energy of the metal center (

    
    ), facilitating electron transfer into the C–N 
    
    
    
    orbital.
Ligand Selection Matrix
Ligand ClassRepresentative LigandsPrimary UtilityMechanism of Action
NHC (Wingtip Bulky) IPr, SIPr Ketone Synthesis (C-N Retention)High steric bulk prevents decarbonylation; strong

-donation speeds up oxidative addition.
NHC (Electronic Tuning) IMes, SIMes Decarbonylation Less steric bulk allows CO extrusion; facilitates formation of alkyl-arenes.
Bulky Phosphines PCy3, P(tBu)3 Alkyl Transmetallation Cone angle promotes reductive elimination; electron richness aids oxidative addition.
Bidentate Phosphines dcype, dppf Specific Substrates Large bite angles can stabilize reductive elimination transition states for difficult alkyls.
Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by ligand selection (Retentive vs. Decarbonylative).

AmideCoupling cluster_legend Ligand Influence Start Amide Electrophile (N-Acyl-Glutarimide) OxAdd Oxidative Addition (Acyl-Pd-N) Start->OxAdd + Cat Cat Pd(0)/Ligand Decarb Decarbonylation (-CO) OxAdd->Decarb Small Ligand / High T TransMet Transmetallation (+ Alkyl-9-BBN) OxAdd->TransMet Bulky NHC (IPr) AlkylPd Alkyl-Pd-Aryl Decarb->AlkylPd + Alkyl-B AcylPdAlkyl Acyl-Pd-Alkyl TransMet->AcylPdAlkyl Prod_Alkane Alkyl-Arene Product (Decarbonylative) AlkylPd->Prod_Alkane Reductive Elim. Prod_Ketone Ketone Product (Retentive) AcylPdAlkyl->Prod_Ketone Reductive Elim. L1 IPr/SIPr: Favors Retention (Green Path) L2 PCy3/IMes: Favors Decarbonylation (Red Path)

Caption: Divergent catalytic pathways in amide-boronate coupling. Sterically demanding NHC ligands (IPr) suppress decarbonylation, favoring ketone synthesis.

Detailed Protocol: Pd-PEPPSI-IPr Catalyzed Synthesis of Ketones

This protocol describes the coupling of an N-acyl-glutarimide with an alkyl-9-BBN reagent to form a ketone. This method avoids the use of unstable acyl chlorides and sensitive organometallics.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Electrophile: N-acyl-glutarimide (1.0 equiv). Note: Easily prepared from the carboxylic acid + glutarimide + DIC.

  • Nucleophile: Alkyl-9-BBN (1.2–1.5 equiv). Prepared in situ from terminal alkene + 9-BBN dimer.

  • Catalyst: Pd-PEPPSI-IPr (3 mol%). Commercially available, air-stable precatalyst.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

  • Solvent: Toluene or THF (Anhydrous).

  • Additives: Water (2-5 equiv) is often beneficial for boronate activation (Suzuki mechanism).

Step-by-Step Methodology
  • Preparation of Alkyl-Boronate (In Situ):

    • In a glovebox or under Argon, charge a vial with the terminal alkene (1.5 mmol) and 0.5 M 9-BBN solution in THF (3.0 mL, 1.5 mmol).

    • Stir at room temperature for 2–4 hours. Confirm consumption of alkene by TLC or GC-MS. Crucial: Ensure no residual 9-BBN dimer remains, as it competes for the base.

  • Coupling Reaction Setup:

    • To a separate reaction vial equipped with a stir bar, add:

      • N-acyl-glutarimide (1.0 mmol)

      • Pd-PEPPSI-IPr (20 mg, 0.03 mmol)

      • K₂CO₃ (414 mg, 3.0 mmol)

    • Evacuate and backfill with Argon (3x).

    • Add Toluene (3.0 mL) via syringe.

    • Transfer the prepared Alkyl-9-BBN solution (from Step 1) dropwise to the reaction mixture.

    • Add degassed water (50 µL) via microsyringe (optional, substrate dependent).

  • Execution:

    • Seal the vial and heat to 60 °C for 12–18 hours.

    • Monitoring: Aliquot 50 µL, quench with EtOAc/H₂O, and analyze by LC-MS. Look for the disappearance of the glutarimide peak.

  • Work-up:

    • Cool to room temperature.[3][8][9] Dilute with Et₂O (20 mL) and wash with 1M NaOH (to remove glutarimide byproduct) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify via flash chromatography (Silica gel).

Troubleshooting & Optimization Guide

When sp3-sp2 coupling fails, it is usually due to one of three failure modes. Use this decision tree to optimize conditions.

SymptomDiagnosisCorrective Action
Low Conversion of Amide Oxidative Addition FailureSwitch Ligand: Move to a more electron-rich NHC (e.g., from IMes to IPr or SIPr).Increase Temp: Raise to 80–100 °C.Check Amide: Ensure the amide is "twisted" (glutarimide/succinimide).
Formation of Alkane (Decarbonylation) Ligand Sterics too LowIncrease Steric Bulk: Switch from PCy3 to IPr or IPr*. Bulky ligands destabilize the decarbonylation transition state.
Isomerized Alkyl Product

-Hydride Elimination
Change Catalyst: Switch to Ni(cod)₂ + Terpyridine or Pd-PEPPSI-IPent . Lower Temp: Run reaction at 40–50 °C.Boron Source: Switch from 9-BBN to Alkyl-BF3K (requires hydrolysis step).
Protodeboronation Base/Solvent IncompatibilitySwitch Base: Use mild bases like K₃PO₄ instead of carbonates.Dry Conditions: Remove water additive; use strictly anhydrous Toluene.
References
  • Szostak, M. et al. "N-Acyl-Glutarimides: Privileged Scaffolds for the Synthesis of Ketones via N–C Bond Activation." Journal of the American Chemical Society, 2016.[9] Link

  • Garg, N. K. et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides." Nature Chemistry, 2015. Link

  • Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry, 2003. Link

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Synthesis of Sterically Hindered Biaryls." Chemistry - A European Journal, 2006. Link

  • Shi, S. et al. "Suzuki–Miyaura Coupling of Amides by N–C Cleavage: The Effect of Ligand Sterics." Angewandte Chemie International Edition, 2016. Link

Sources

Accelerating Synthesis with Microwave Irradiation: Protocols for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

In the fast-paced fields of pharmaceutical and materials science research, efficiency is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes while often improving yields and product purity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for leveraging microwave synthesis with a versatile building block, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide. We will delve into the principles of microwave heating, its application in the robust Suzuki-Miyaura cross-coupling reaction, and provide step-by-step protocols designed for immediate implementation in a research setting. This document is intended for chemists and drug development professionals seeking to optimize synthetic routes and accelerate discovery.

The MAOS Revolution: Principles and Advantages

Conventional synthetic methods typically rely on external heating sources (e.g., oil baths), which transfer energy to the reaction vessel via conduction and convection. This process is slow and can create thermal gradients within the reaction mixture. Microwave synthesis operates on a fundamentally different principle: dielectric heating.[4][5]

Microwave energy directly interacts with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and align with the oscillating electric field.[4][6] This friction generates intense, uniform, and instantaneous heating throughout the bulk of the solution.[2][6] This unique heating mechanism provides several key advantages that align with the principles of green chemistry.[1][7][8]

Key Advantages of Microwave-Assisted Synthesis:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days using conventional heating can often be completed in minutes.[1][9][10]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that can occur during prolonged exposure to high temperatures.[2][4][6]

  • Enhanced Reaction Selectivity: Precise temperature control allows for the targeting of specific reaction pathways.[2]

  • Energy Efficiency: Microwaves directly heat the reactants, not the vessel, leading to significantly lower energy consumption.[6][8]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[2][3]

Table 1: Conventional vs. Microwave Heating: A Comparative Analysis
FeatureConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction & Convection (Indirect)Dielectric Heating (Direct)
Heating Profile Slow, Non-uniform, surface heatingRapid, Uniform, volumetric heating[2]
Typical Reaction Time Hours to DaysSeconds to Minutes[1][9]
Temperature Control Less precise, potential for hotspotsHighly precise, real-time monitoring[3]
Energy Efficiency Low (heats vessel and surroundings)High (heats reaction mixture directly)[6]
Yield & Purity Often lower due to side reactionsOften higher with fewer by-products[2][11]

The Building Block: 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

The subject of this guide, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, is a valuable synthetic intermediate. Its structure combines two key features:

  • Pinacol Boronate Ester: This group is a stable, easy-to-handle precursor for the boronic acid functionality essential for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

  • Propanamide Moiety: The primary amide group provides a handle for further functionalization or can be a key pharmacophore in the final target molecule. Its presence on a saturated alkyl chain allows for the introduction of non-aromatic spacers in drug-like molecules.

Table 2: Properties of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
PropertyValue
Molecular Formula C₉H₁₈BNO₃
Molecular Weight 200.05 g/mol
Appearance Typically a white to off-white solid
Function Synthetic building block for cross-coupling reactions

Core Application: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[12] The reaction couples an organoboron compound (like our propanamide building block) with an organohalide in the presence of a palladium catalyst and a base. Microwave irradiation has been shown to be exceptionally effective at accelerating this transformation.[13][14]

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. Microwave heating dramatically accelerates each step of this process.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R¹-Pd(II)L_n-R² tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Catalyst Regeneration product R¹-R² Coupled Product re->product reagents R¹-X (Aryl Halide) reagents->oa boronate R²-B(pin) (Boronate Ester) + Base boronate->tm

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Safety First: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis.[3][15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15][16]

General Workflow for Microwave Synthesis

The following diagram illustrates the typical workflow for performing a reaction in a modern microwave synthesizer.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Reactor cluster_workup Workup & Analysis prep_reagents 1. Add Reagents & Stir Bar to Microwave Vial seal_vial 2. Securely Seal Vial with Septum Cap prep_reagents->seal_vial load_reactor 3. Place Vial in Reactor Cavity seal_vial->load_reactor set_params 4. Set Parameters (Temp, Time, Power) load_reactor->set_params irradiate 5. Run Reaction (Irradiation) set_params->irradiate cool_down 6. Automated Cooling to Safe Temperature (<50 °C) irradiate->cool_down workup 7. Quench & Extract Product cool_down->workup analysis 8. Purify & Analyze (Chromatography, NMR, MS) workup->analysis

Caption: General Experimental Workflow for MAOS.

Protocol: Suzuki Coupling of 3-(Bpin)propanamide with 4-Bromoanisole

This protocol provides a starting point for the coupling of an alkylboronic ester with a representative aryl bromide.

Reagents & Equipment:

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

  • 4-Bromoanisole

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ complex)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent System (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)[14]

  • Dedicated Microwave Synthesizer with appropriate 10 mL glass vials and stir bars

  • Magnetic stirrer, rotary evaporator, standard glassware for workup

Procedure:

  • To a 10 mL microwave process vial containing a magnetic stir bar, add 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (1.0 equiv, e.g., 0.50 mmol, 100 mg).

  • Add the aryl halide, 4-bromoanisole (1.1 equiv, 0.55 mmol, 103 mg).

  • Add the base, K₂CO₃ (2.0 equiv, 1.0 mmol, 138 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 0.015 mmol, 17 mg).

  • Add the solvent system, for example, 1,4-Dioxane (4 mL) and H₂O (1 mL).

  • Securely seal the vial with a Teflon-lined septum cap.[3]

  • Place the vial into the microwave cavity.

  • Set the reaction parameters: Heat to 120 °C and hold for 15 minutes with magnetic stirring. Use a maximum power setting appropriate for the reactor (e.g., 150 W).[12]

  • After the irradiation is complete, allow the vessel to cool to below 50 °C before removing it from the reactor.[3]

  • Workup: Quench the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimizing Reaction Conditions

For novel substrates, optimization is key to achieving the best results. The following table outlines parameters that can be systematically varied.

Table 3: Parameters for Suzuki-Miyaura Reaction Optimization
ParameterCondition 1 (Starting Point)Condition 2Condition 3Rationale for Variation
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G2 (2 mol%)Ligand choice affects catalyst activity and stability, especially for challenging substrates.[17]
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Base strength can significantly influence the rate of transmetalation.
Solvent Dioxane/H₂O (4:1)[14]Toluene/EtOH/H₂O (4:2:1)Acetonitrile (MeCN)Solvent polarity affects microwave absorption and reagent solubility.
Temperature 120 °C140 °C100 °CHigher temperatures accelerate reactions but may cause degradation.[9][14]
Time 15 min5 min30 minMonitor by TLC or LC-MS to find the shortest time to completion.[14]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • PART - 1 INTRODUCTION. (n.d.).
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Drug Delivery and Therapeutics.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. (2008).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
  • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide. (n.d.).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.).
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Efficient Synthesis of Boron-Containing α-Acyloxyamide Analogs via Microwave Irradi
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules.
  • 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one. (n.d.). Organic Syntheses.
  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. (2024). PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Microwave Assisted Synthesis: A New Technology in Drug Discovery. (2025).
  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tris(propan-2-yl)silyl)-1H-pyrrole. (n.d.). PubChem.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol. (n.d.). BLDpharm.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile. (n.d.). Sigma-Aldrich.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. (n.d.). PubChem.
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). ChemScene.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.).

Sources

Application Note: Bioconjugation Strategies Using Amide-Functionalized Boronate Esters

[1]

Executive Summary

Standard phenylboronic acids (PBAs) suffer from a high pK_a (~8.8), requiring alkaline conditions for effective bioconjugation with diols, which is often incompatible with sensitive biomolecules. Amide-functionalized boronate esters overcome this limitation through intramolecular N→B coordination (Wulff-type interaction) . This neighboring group participation lowers the effective pK_a to the physiological range (6.5–7.5), enabling:

  • Reversible Glycoprotein Immobilization: Using Salicylhydroxamic Acid (SHA) systems.

  • Tumor-Specific Targeting: Selective recognition of hypersialylated epitopes on cancer cells.

  • Dynamic Protein Engineering: Kinetic control over lysine/cysteine modification via iminoboronates.

Mechanistic Foundation: Tuning pK_a for Physiology

The core utility of amide-functionalized boronates lies in their ability to shift the hybridization of the boron atom from sp² (trigonal planar, neutral) to sp³ (tetrahedral, anionic) at neutral pH.

The N→B Coordination Effect

In o-amide or o-aminomethyl substituted PBAs, the carbonyl oxygen or the nitrogen lone pair donates electron density to the empty p-orbital of the boron. This stabilizes the tetrahedral geometry required for diol binding, effectively "pre-activating" the boronic acid.

Visualization of the Mechanism

The following diagram illustrates how the amide functionality stabilizes the boronate ester at physiological pH compared to a standard unsubstituted PBA.

BoronateMechanismStandardPBAStandard PBA(sp2, Neutral)pKa ~8.8UnstableEsterUnstable Ester(Hydrolysis at pH 7.4)StandardPBA->UnstableEster + Diol (pH 7.4)AmidePBAAmide-Funct. PBA(N->B Coordinated)Pre-organizedStableEsterStable Boronate Ester(Physiological pH)AmidePBA->StableEster + Diol (pH 7.4)High AffinityDiolTarget Diol(Sugar/Protein)Diol->UnstableEsterDiol->StableEster

Figure 1: Mechanistic comparison showing how amide-mediated N→B coordination facilitates stable ester formation at neutral pH, unlike standard PBAs which remain largely unreactive.

Application I: Reversible Protein Immobilization (The SHA System)

The interaction between Phenylboronic Acid (PBA) and Salicylhydroxamic Acid (SHA) is one of the most robust reversible covalent pairs in bioconjugation. The SHA ligand contains both a phenolic hydroxyl and a hydroxamic acid amide, forming a tridentate complex with boron that is stable at pH > 7 but rapidly dissociates at pH < 4.

Experimental Workflow

This protocol describes the immobilization of an antibody (IgG) onto SHA-functionalized agarose beads, followed by controlled release.

Materials:

  • PBA-NHS Ester: 4-Carboxyphenylboronic acid succinimidyl ester.

  • Target Protein: Monoclonal Antibody (mAb), 1 mg/mL in PBS.

  • SHA-Agarose Beads: Commercially available or synthesized via SHA-amine coupling to CNBr-activated Sepharose.

  • Buffers:

    • Conjugation Buffer: PBS, pH 7.4.[1]

    • Elution Buffer: 0.1 M Acetate, pH 3.5.

Detailed Protocol
Step 1: PBA-Functionalization of the Antibody
  • Preparation: Dissolve PBA-NHS ester in dry DMSO to 10 mM.

  • Reaction: Add a 10-fold molar excess of PBA-NHS to the mAb solution (1 mg/mL in PBS).

  • Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle rotation. Note: Do not use Tris buffer, as its amine groups compete for the NHS ester.

  • Purification: Remove excess PBA using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS. This yields PBA-mAb .

Step 2: Immobilization onto SHA Beads
  • Equilibration: Wash 1 mL of SHA-agarose beads with 10 mL of PBS (pH 7.4).

  • Loading: Apply the purified PBA-mAb to the column/beads.

  • Binding: Incubate for 30 minutes at RT. The SHA-PBA complex forms spontaneously.

  • Wash: Wash with 10 Column Volumes (CV) of PBS to remove non-specifically bound proteins.

Step 3: Controlled Elution
  • Release: Apply 3 CV of Elution Buffer (pH 3.5) .

  • Neutralization: Immediately collect fractions into tubes containing 1/10th volume of 1 M Tris (pH 8.5) to prevent acid-induced denaturation of the antibody.

Quantitative Performance Data:

ParameterValueNotes
Binding pH 7.0 – 9.0Optimal stability of SHA-PBA complex.
Elution pH < 4.0Rapid hydrolysis of the boronate ester.
Binding Capacity ~5–10 mg/mLDepends on bead functionalization density.
Reusability >10 CyclesBeads can be regenerated with 0.1 M NaOH.

Application II: Sialic Acid Targeting (Tumor Imaging)

Sialic acid (SA) is often overexpressed on the surface of tumor cells. While glucose and mannose bind standard PBAs weakly, amide-functionalized PBAs (specifically o-acetamidophenylboronic acid derivatives) show enhanced specificity for SA due to secondary interactions with the glycerol side chain and the acetamido group of SA.

Signaling Pathway & Targeting Logic

SialicTargetingcluster_selectivitySelectivity FilterTumorCellTumor Cell Surface(Hypersialylation)SialicAcidSialic Acid (Neu5Ac)(Cis-diol at C7, C8, C9)TumorCell->SialicAcidExpressionComplexStable Boronate Complex(Fluorescence Turn-On/Retention)SialicAcid->Complex Binding (pH 7.4)AmidePBA_ProbeAmide-PBA Fluorophore(Low pKa ~ 7.2)AmidePBA_Probe->Complex RecognitionGlucoseGlucose (Blood)Glucose->Complex No Binding(Steric/pKa mismatch)

Figure 2: Logical flow of tumor targeting. The amide-PBA probe discriminates Sialic Acid from blood glucose due to pKa matching and multipoint binding.

Protocol: Cell Surface Labeling

Reagent: 5-Acetamido-2-fluorophenylboronic acid conjugated to FITC (FITC-PBA).

  • Cell Culture: Culture HeLa or MCF-7 cells to 80% confluency.

  • Washing: Wash cells 2x with PBS (pH 7.4). Crucial: Ensure PBS is free of mannitol or sorbitol.

  • Staining: Add FITC-PBA (50 µM) in PBS.

  • Incubation: Incubate for 30 min at 37°C.

  • Competition Control (Validation): In a parallel well, add 10 mM exogenous Sialic Acid during incubation. A reduction in fluorescence confirms specificity.

  • Imaging: Wash 3x with PBS and image via Confocal Microscopy (Ex/Em: 490/520 nm).

Application III: Iminoboronates for N-Terminal Modification

Recent advances utilize 2-formyl- or 2-acetylphenylboronic acids to react with N-terminal cysteines or lysines. The resulting iminoboronate is stabilized by a dative B←N bond from the imine nitrogen to the boron, making the conjugate stable in plasma but reversible with exogenous glutathione or hydroxylamine.

Key Advantage: This reaction is bioorthogonal to other amine-reactive chemistries (like NHS esters) because it requires the specific geometry of the N-terminus or a 1,2-amino thiol.

References

  • Wiley, J. P., et al. (2001).[2] "Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization."[2] Bioconjugate Chemistry. Link

  • Gois, P. M. P., et al. (2019).[3] "Boronic acids as building blocks for the construction of therapeutically useful bioconjugates."[3][4][5][6] Chemical Society Reviews. Link

  • James, T. D., et al. (2019). "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Chemical Science. Link

  • Bode, J. W., et al. (2012). "Acylboronates for amide-forming bioconjugation." Bode Research Group ETH Zurich. Link

  • Stolowitz, M. L., et al. (2001). "Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 2. Polyvalent Interaction." Bioconjugate Chemistry. Link

Troubleshooting & Optimization

Preventing protodeboronation of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, use, and stability of this valuable building block. Our goal is to equip you with the knowledge to anticipate and prevent common experimental challenges, particularly the undesired side reaction of protodeboronation.

Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a significant concern in reactions utilizing boronic acids and their derivatives, such as the widely used Suzuki-Miyaura coupling, as it leads to the consumption of the organoboron reagent and the formation of a byproduct, ultimately reducing the yield of the desired product.[1][2] The propensity for a given boronic acid or ester to undergo protodeboronation is influenced by several factors, including the reaction conditions and the structure of the organic substituent.[1]

For 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, an aliphatic boronic ester, understanding the factors that can promote protodeboronation is crucial for its successful application in synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeboronation and why is it a concern for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide?

A1: Protodeboronation is the substitution of the boronic ester group with a hydrogen atom.[1] For 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, this means the conversion of your starting material to propanamide. This is a significant issue as it irreversibly consumes your starting material, leading to lower yields in your desired reaction (e.g., a Suzuki-Miyaura coupling).

The stability of boronic esters can be nuanced, and contrary to common assumptions, esterification with a diol like pinacol does not always guarantee greater stability compared to the corresponding boronic acid.[3][4][5] The hydrolysis of the ester to the boronic acid can be a key step in the overall protodeboronation process.[3][4][5]

While aliphatic boronic esters are generally more stable than some of their heteroaromatic counterparts, they are not immune to protodeboronation, especially under certain conditions. The presence of the amide functional group in 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide could potentially influence its stability, for instance, through intramolecular interactions or by altering the electronic properties of the molecule.

Q2: How should I properly store and handle 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide to minimize degradation?

A2: Proper storage and handling are the first line of defense against protodeboronation and other degradation pathways. Boronic acids and their esters can be sensitive to moisture and air.

Recommended Storage Conditions:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Temperature Store at low temperatures (refrigerated or frozen).Reduces the rate of potential decomposition reactions.
Container Use a tightly sealed, opaque container.Prevents exposure to light and moisture.

Handling Best Practices:

  • Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to the extent possible.[2]

  • Use anhydrous solvents and reagents in your reactions to prevent hydrolysis of the boronic ester.

  • If you suspect degradation, it is advisable to verify the purity of the compound by NMR or another suitable analytical technique before use.

Q3: My reaction yield is low, and I suspect protodeboronation. How can I confirm this and what are the likely causes?

A3: Confirming protodeboronation involves identifying the byproduct, propanamide, in your crude reaction mixture. This can typically be done using techniques like LC-MS or by isolating and characterizing the byproduct using NMR spectroscopy.

Common Causes of Protodeboronation During a Reaction:

  • Presence of Water: Water can hydrolyze the pinacol ester to the corresponding boronic acid, which can be more susceptible to protodeboronation under certain pH conditions.

  • Reaction pH: The rate of protodeboronation is highly pH-dependent.[6][7][8][9] Both acidic and basic conditions can promote the reaction, with the specific mechanism varying. For simple alkyl boronic acids, extreme pH values should generally be avoided.

  • Elevated Temperatures and Long Reaction Times: Prolonged exposure to high temperatures can increase the rate of decomposition.

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki coupling) is slow, the competing protodeboronation side reaction has more time to occur.[1]

Below is a troubleshooting workflow to help you diagnose and address potential protodeboronation issues.

troubleshooting_workflow start Low Yield of Desired Product check_byproduct Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproduct protodeboronation_confirmed Protodeboronation Confirmed (Propanamide Detected) check_byproduct->protodeboronation_confirmed Byproduct Found no_protodeboronation Other Issues (Catalyst, Reagents, etc.) check_byproduct->no_protodeboronation No Byproduct optimize_conditions Optimize Reaction Conditions protodeboronation_confirmed->optimize_conditions check_water Use Anhydrous Solvents/Reagents optimize_conditions->check_water 1. Minimize Water adjust_base Screen Weaker/Non-Aqueous Bases optimize_conditions->adjust_base 2. Adjust Basicity lower_temp Lower Reaction Temperature optimize_conditions->lower_temp 3. Modify Temperature faster_catalyst Use a More Active Catalyst/Ligand System optimize_conditions->faster_catalyst 4. Enhance Main Reaction Rate slow_release Consider 'Slow-Release' Strategy optimize_conditions->slow_release 5. Advanced Strategy purify_reagent Re-purify Starting Boronic Ester optimize_conditions->purify_reagent 6. Check Starting Material

Caption: Troubleshooting workflow for low reaction yields suspected to be caused by protodeboronation.

Q4: What specific experimental conditions can I modify to prevent protodeboronation in a Suzuki-Miyaura coupling reaction?

A4: Optimizing your reaction conditions is key to favoring the desired cross-coupling over protodeboronation.

Key Experimental Parameters to Optimize:

ParameterRecommended ActionRationale
Solvents & Reagents Use rigorously dried, degassed solvents and high-purity reagents.Minimizes water content, which can initiate protodeboronation.
Base Selection Screen different bases. Consider weaker inorganic bases (e.g., K₃PO₄, CsF) over strong hydroxides. Anhydrous bases are preferable.Strong aqueous bases can accelerate the hydrolysis of the boronic ester and subsequent protodeboronation.[1][6]
Catalyst System Employ a highly active palladium catalyst and ligand system.A faster rate of the desired Suzuki coupling will outcompete the slower protodeboronation side reaction.[1]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate decomposition pathways.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion.Avoids prolonged heating after the desired product has formed.
"Slow-Release" Strategy While more advanced, consider conditions that generate the active boronic acid species in situ at a low concentration. This can be achieved with certain boronic acid derivatives like MIDA boronates or trifluoroborates.[1][10][11]Keeping the concentration of the potentially unstable boronic acid low minimizes its decomposition.[1][10]

Experimental Protocol: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 eq.), 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (1.1-1.5 eq.), anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst/ligand to a dry reaction vessel.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.

  • Reaction: Heat the mixture to the optimized temperature and monitor its progress.

  • Workup: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous or non-aqueous workup.

Q5: I am having difficulty purifying my product, and I suspect my starting boronic ester is degrading on silica gel. What are my options?

A5: Aliphatic boronic esters, including pinacol esters, can be challenging to purify via standard silica gel chromatography. They can either streak, adsorb strongly to the silica, or undergo hydrolysis on the column, leading to poor recovery and decomposition.[5]

Purification Strategies for Boronic Esters:

  • Crystallization/Trituration: If your compound is a solid, recrystallization from a suitable solvent system is often the best method for purification. Trituration with a non-polar solvent like hexane can also be effective at removing impurities.

  • Neutral Alumina Chromatography: In some cases, using neutral alumina instead of silica gel for column chromatography can lead to better results.

  • Conversion to a More Stable Derivative: For particularly challenging purifications, you can convert the crude boronic ester to a more stable derivative that is amenable to chromatography and then cleave it back to the boronic acid or ester if needed. Common stable derivatives include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are often crystalline, bench-stable solids that are compatible with chromatography.[11]

    • Potassium trifluoroborate (BF₃K) salts: These are typically crystalline and can be purified by recrystallization.

  • Use as Crude: If the crude material is sufficiently pure (as determined by NMR or another analytical method), it may be possible to use it directly in the subsequent reaction, adjusting the stoichiometry accordingly.

Summary of Key Preventative Measures

preventative_measures cluster_storage Storage & Handling cluster_reaction Reaction Conditions cluster_purification Purification storage_inert Inert Atmosphere storage_cold Low Temperature storage_dry Anhydrous Conditions reaction_anhydrous Anhydrous Solvents reaction_base Weak/Anhydrous Base reaction_catalyst Active Catalyst reaction_temp Low Temperature purification_no_silica Avoid Silica Gel purification_crystallize Crystallize/Triturate purification_stable_derivative Convert to Stable Derivative main Preventing Protodeboronation main->storage_inert main->storage_cold main->storage_dry main->reaction_anhydrous main->reaction_base main->reaction_catalyst main->reaction_temp main->purification_no_silica main->purification_crystallize main->purification_stable_derivative

Caption: Key strategies to prevent protodeboronation at different experimental stages.

By understanding the mechanisms of protodeboronation and implementing these best practices for storage, handling, reaction optimization, and purification, you can significantly improve the success of your experiments involving 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143 (36), 14894–14910. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc.2016 , 138 (30), 9533–9545. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Kassel, S.; et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett.2022 , 24 (19), 3569-3573. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Lloyd-Jones, G. C. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 325-376.
  • Intramolecular Hydrogen Atom Transfer Induced 1,2-Migration of Boronate Complexes. PMC. [Link]

  • boronic esters. Organic Syntheses Procedure. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Almutairi, N. E. A.; Elsharif, N. A.; Kamranifard, T.; Wang, J.; Partridge, B. M. Amination of alkylboronic esters. White Rose Research Online. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Paciorek, J. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Sabatini, M. Synthesis of amides using boron catalysts. UCL Discovery. [Link]

  • 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal. Organoboron compounds. [Link]

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Koshizuka, M.; Takahashi, N.; Shimada, N. Organoboron catalysis for direct amide/peptide bond formation. Chem. Commun.2024 . [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. ChemBK. [Link]

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%, Thermo Scientific. Fisher Scientific. [Link]

Sources

Technical Support Center: Suzuki Coupling of Amide-Functionalized Alkyl Boronates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Double Trouble" Challenge

Coupling amide-functionalized alkyl boronates presents a unique intersection of two distinct failure modes in palladium catalysis:

  • Alkyl-Specific Failures: Unlike aryl boronates, alkyl species possess

    
    -hydrogens, making the intermediate alkyl-palladium species highly susceptible to 
    
    
    
    -hydride elimination rather than the desired reductive elimination.
  • Amide-Specific Failures: The amide functionality acts as a Lewis base. It can coordinate to the palladium center (poisoning the catalyst) or facilitate rapid protodeboronation through intramolecular coordination, effectively destroying the nucleophile before it can react.

This guide provides a systematic approach to diagnosing and resolving these competing issues.

Diagnostic Workflow

Before altering reagents, identify the specific failure mode using this decision tree.

DiagnosticTree Start Analyze Reaction Mixture (LCMS / NMR) Result1 SM (Halide) Remains SM (Boronate) Remains Start->Result1 Result2 SM (Halide) Remains Boronate Consumed/Gone Start->Result2 Result3 Product Formed but Contains Isomers/Alkenes Start->Result3 Diag1 Diagnosis: Catalyst Poisoning or Failed Transmetallation Result1->Diag1 Diag2 Diagnosis: Protodeboronation (Hydrolysis of C-B bond) Result2->Diag2 Diag3 Diagnosis: Beta-Hydride Elimination Result3->Diag3 Action1 Action: Switch to BF3K salts or increase Ligand:Pd ratio Diag1->Action1 Action2 Action: Use MIDA Boronates or Anhydrous Conditions (CsF) Diag2->Action2 Action3 Action: Use Bulky Ligands (RuPhos, P(t-Bu)3) Diag3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Troubleshooting Guide (Q&A)

Issue A: Protodeboronation (The Boronate Disappears)

Q: My alkyl boronate is consumed rapidly, but I see only the de-borylated alkane/amide by-product, not the coupled product. Why?

A: This is classic protodeboronation. Amide-functionalized alkyl boronates are prone to this because the amide carbonyl can coordinate intramolecularly to the boron center, increasing the Lewis acidity of the boron and making it hyper-susceptible to hydrolysis by water or base.

  • The Fix (Slow Release): Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) . MIDA boronates protect the boron atom from hydrolysis until it is slowly hydrolyzed in situ, keeping the concentration of the sensitive boronic acid low but constant (the "slow-release" strategy).

  • The Fix (Anhydrous): If you must use boronic esters (pinacol), switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator in dry THF or Dioxane. Fluoride activates the boron for transmetallation without the presence of water required for hydroxide activation.

Issue B: -Hydride Elimination (Isomerization)

Q: I see product formation, but the alkyl chain has isomerized, or I see significant amounts of alkene side products.

A: This occurs after the oxidative addition and transmetallation steps.[1][2] The resulting Alkyl-Pd-Ar species has a choice: undergo reductive elimination (forming the C-C bond) or


-hydride elimination (forming an alkene and a Pd-hydride).[1][2] For alkyl substrates, 

-elimination is often kinetically favored.
  • The Fix (Ligand Sterics): You must accelerate the rate of reductive elimination.[1] Use bulky, electron-rich phosphine ligands like RuPhos , XPhos , or P(t-Bu)3 . These ligands crowd the metal center, destabilizing the Pd(II) intermediate and forcing it to "eject" the product (reductive elimination) faster than it can find a

    
    -hydrogen to eliminate.
    
  • The Fix (Temperature): Contrary to intuition, sometimes lowering the temperature helps if your catalyst is active enough (e.g., Pd-NHC complexes), but with bulky phosphines, maintaining 60-80°C is often necessary to drive the difficult transmetallation step.

Issue C: Catalyst Poisoning (No Reaction)

Q: Both starting materials remain untouched. The catalyst seems dead immediately.

A: Free amides (especially primary amides, -CONH2) can bind to Palladium, displacing ligands and forming inactive "Pd-black" or stable complexes.

  • The Fix (Ratios): Increase the Ligand:Pd ratio to 2:1 or 3:1 to ensure the metal remains ligated.

  • The Fix (Base): If your amide has an N-H, strong bases (NaOtBu) may deprotonate it, creating a potent amidate ligand that poisons the metal. Switch to milder bases like K3PO4 or K2CO3 .

Optimized Experimental Protocols

These protocols are grounded in the work of Molander (Trifluoroborates) and Fu/Buchwald (Bulky Phosphines).

Protocol A: Primary Alkyl Amides (The "Molander" Method)

Best for: Primary alkyl chains where stability is the main issue.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Potassium Alkyl Trifluoroborate (1.05 - 1.2 equiv)

    • Pd(OAc)2 (2-5 mol%)

    • RuPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

    • K2CO3 (3.0 equiv)

  • Solvent: Toluene/H2O (3:1 ratio). The water is essential here for the solubility of the inorganic salt and hydrolysis of the BF3K.

  • Procedure:

    • Add solids to a vial equipped with a stir bar.

    • Purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvents.

    • Heat to 80°C for 12-24 hours.

  • Why it works: The BF3K salt is air-stable and prevents amide coordination. RuPhos is bulky enough to prevent

    
    -hydride elimination on the primary chain.
    
Protocol B: Secondary Alkyl Amides (The "Fu/Buchwald" Method)

Best for: Secondary alkyl chains where


-hydride elimination is the dominant failure mode.
  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Alkyl 9-BBN or Boronic Acid (1.2 equiv)

    • Pd(OAc)2 (2-5 mol%) or Pd2(dba)3

    • P(t-Bu)3 (Tri-tert-butylphosphine) OR CataCXium A (6-10 mol%)

    • K3PO4 (3.0 equiv) or CsF (for anhydrous)

  • Solvent: Toluene/Dioxane (10:1) or pure Dioxane.

  • Procedure:

    • Strict air-free technique is required (Glovebox preferred for P(t-Bu)3).

    • Heat to 60-100°C .

  • Why it works: P(t-Bu)3 is exceptionally bulky and electron-rich. It accelerates oxidative addition and, crucially, makes reductive elimination extremely fast, outcompeting the

    
    -hydride elimination pathway common in secondary alkyls.
    

Reagent Selection Matrix

VariableRecommendationMechanistic Rationale
Boron Source K-Trifluoroborates (BF3K) High stability against protodeboronation; prevents amide coordination to B.
MIDA Boronates "Slow release" mechanism maintains low concentration of active species, reducing side reactions.
Ligand RuPhos / XPhos "Dialkylbiaryl" ligands promote reductive elimination for primary/secondary alkyls.
P(t-Bu)3 Essential for difficult secondary alkyl couplings; prevents

-hydride elimination via steric bulk.
Base K2CO3 / K3PO4 Mild enough to avoid deprotonating the amide; effective for boronate activation.
CsF Required for anhydrous conditions if protodeboronation is severe.

Mechanistic Visualization: The Critical Path

This diagram illustrates the competition between the desired pathway (Reductive Elimination) and the failure pathway (


-Hydride Elimination).[1]

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Favored by Bulky Ligands BetaElim Beta-Hydride Elimination (Alkene + Pd-H) TransMet->BetaElim Favored by Small Ligands/Slow Kinetics RedElim->Pd0 Regeneration

Figure 2: The kinetic competition in alkyl-Suzuki coupling. Bulky ligands accelerate the green path.

References

  • Molander, G. A., et al. (2009).[3] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry.

  • Kirchhoff, J. H., Fu, G. C., et al. (2002).[4] "Suzuki Cross-Couplings of Alkyl Bromides that Contain

    
    -Hydrogens." Journal of the American Chemical Society. 
    
  • Knapp, D. M., Burke, M. D., et al. (2010). "Protodeboronation of Tertiary Boronic Esters." Journal of the American Chemical Society.

  • Littke, A. F., & Fu, G. C. (2002).[4][5] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Sandrock, D. L., & Molander, G. A. (2011). "Use of Potassium

    
    -Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions." Organic Letters. 
    

Sources

Overcoming slow transmetallation rates in alkyl boronate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Slow Transmetallation in Suzuki-Miyaura Coupling

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker)

Executive Summary & Diagnostic

The Issue: You are likely observing stalled conversion or protodeboronation (reduction of the C-B bond to C-H) when attempting to couple an alkyl boronate.

Root Cause Analysis: Unlike aryl boronates, alkyl boronates suffer from a "Transmetallation Gap."[1]

  • High Covalency: The

    
     bond is significantly less polarized than the 
    
    
    
    bond, making the alkyl group less nucleophilic.
  • Steric Drag: Secondary and tertiary alkyl groups struggle to approach the square-planar Pd(II) center.

  • Competing Pathways: The rate of transmetallation (

    
    ) is often slower than the rate of protodeboronation (
    
    
    
    ) or
    
    
    -hydride elimination (
    
    
    ).
Visualizing the Bottleneck

The following diagram illustrates where your reaction is likely failing.

SuzukiBottleneck cluster_legend Key Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseHydrolysis Ligand Exchange (Ar-Pd-OH) OxAdd->BaseHydrolysis + OH- / H2O TM_State Transmetallation (The Bottleneck) BaseHydrolysis->TM_State Slow Approach Boronate Alkyl Boronate (R-B(OR)2) Boronate->TM_State Activation ProtoDe Protodeboronation (R-H Byproduct) Boronate->ProtoDe If TM is too slow RedElim Reductive Elimination (Ar-R Product) TM_State->RedElim Fast BetaElim β-Hydride Elimination (Alkene Byproduct) TM_State->BetaElim If TM is too slow RedElim->Pd0 key1 Green: Stable/Fast key2 Red: Rate Determining Step

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the transmetallation bottleneck where alkyl coupling often fails due to competing side reactions.

Hardware Upgrade: Ligand Selection

Theory: To accelerate transmetallation, you need a ligand that is electron-rich (to increase the basicity of the Pd-OH intermediate) and bulky (to force reductive elimination, but not so bulky it prevents the alkyl boronate approach).

Recommendation: Abandon standard


. Switch to Buchwald Dialkylbiaryl phosphines or specialized Trialkylphosphines.
LigandClassBest Use CaseWhy it works
PCy3 / P(t-Bu)3 TrialkylphosphineSimple primary/secondary alkylsHigh electron donation facilitates oxidative addition; cone angle promotes reductive elimination.
SPhos Buchwald (Biaryl)General purpose alkyl couplingWater-soluble options available; excellent stability.
RuPhos Buchwald (Biaryl)Sterically hindered alkylsThe isopropoxy groups provide specific stabilizing interactions for the Pd(II) intermediate.
CataCXium A AdamantylChallenging secondary alkylsHigh basicity and specific steric bulk prevent

-hydride elimination.

Software Patch: Boron Reagent Strategy

If your catalyst is optimized but the reaction still fails, the issue is likely the stability or release rate of your alkyl nucleophile.

Option A: The "Slow Release" Protocol (MIDA Boronates)

Problem: Alkyl boronic acids decompose (protodeboronate) faster than they transmetallate. Solution: Use N-Methyliminodiacetic acid (MIDA) boronates.[2] Under aqueous basic conditions, MIDA hydrolyzes slowly, keeping the concentration of the unstable boronic acid low ("just-in-time" delivery).

Standard Operating Procedure (SOP-MIDA-01):

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).[2]

  • Base:

    
     (3.0 equiv) — Critical: Do not use strong hydroxide bases if you want slow release.
    
  • Temp: 60°C.

  • Mechanism: The base slowly hydrolyzes the MIDA backbone, releasing

    
     which immediately reacts with the Pd-catalyst before it can decompose.
    
Option B: The "Robust" Protocol (Potassium Trifluoroborates)

Problem: You need a reagent that is air-stable and can withstand higher temperatures. Solution: Molander Salts (


). These require hydrolysis to 

species to transmetallate effectively in most Pd-cycles.

Standard Operating Procedure (SOP-BF3K-01):

  • Solvent: Toluene:Water (3:1) or CPME:Water.

  • Base:

    
     (3.0 equiv) — Cesium is often superior to Potassium due to solubility/cation effects.
    
  • Catalyst:

    
     (5 mol%) + RuPhos (10 mol%).
    
  • Temp: 80-100°C.

Advanced Troubleshooting: The "Nuclear Option"

If Pd-catalyzed coupling fails entirely (common with tertiary alkyls), you must switch mechanisms.

Solution: Metallaphotoredox Dual Catalysis (Ni/Ir) This bypasses the 2-electron transmetallation barrier by generating an alkyl radical via Single Electron Transfer (SET).

Workflow Visualization:

DualCatalysis cluster_note Advantage Light Blue LED (450nm) Ir Photocatalyst (Ir or Ru) Light->Ir Excitation AlkylBF3 Alkyl-BF3K Ir->AlkylBF3 SET Oxidation Radical Alkyl Radical (R•) AlkylBF3->Radical -BF3 Ni Ni(0)/Ni(II) Cycle Radical->Ni Radical Capture Product C(sp3)-C(sp2) Product Ni->Product Reductive Elim note Bypasses steric transmetallation barrier

Figure 2: Dual catalysis workflow. The alkyl radical is generated via SET, avoiding the high-energy transition state of classical transmetallation.[1]

Frequently Asked Questions (FAQ)

Q: Why is water necessary? I thought water kills organometallics. A: In alkyl Suzuki coupling, water is a reagent, not a contaminant. The most active transmetallating species is often the hydroxo-palladium complex (


). Water (with base) converts the unreactive halide complex (

) into this active hydroxo species.

Q: I see homocoupling of my aryl halide (Ar-Ar) but no cross-coupling. A: This indicates that oxidative addition is working, but transmetallation is failing. The Ar-Pd-X species is sitting idle, eventually undergoing disproportionation or a second oxidative addition. Fix: Increase the nucleophilicity of your boronate (switch to


) or switch to a more electron-rich ligand (e.g., Q-Phos) to accelerate transmetallation.

Q: Can I couple tertiary alkyl boronates using Palladium? A: It is extremely difficult due to


-hydride elimination and steric repulsion. While specific ligands (like CataCXium A) claim success, the industry standard is shifting toward Nickel Catalysis  (e.g., Negishi coupling with alkyl-Zn or Photoredox/Ni dual catalysis) for tertiary centers.

References

  • Mechanistic Insight (The Hydroxo Pathway)

    • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[1]

  • MIDA Boronates (Slow Release)

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1]

  • Trifluoroborates (Molander Salts)

    • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition.

  • Photoredox Dual Catalysis

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science.

  • Ligand Effects (Alkyl-Alkyl Coupling)

    • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] "Room-Temperature Alkyl–Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Purification of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of products from reactions involving 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide. Specifically, it focuses on the effective removal of the common byproduct, pinacol.

Frequently Asked Questions (FAQs)

Q1: I've used 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in my synthesis. Why am I seeing a persistent pinacol byproduct?

Pinacol boronate esters, such as your starting material, are widely used in reactions like the Suzuki-Miyaura coupling due to their stability compared to free boronic acids.[1] The pinacol moiety serves as a protecting group for the boronic acid. In many reactions, especially cross-couplings or when the boronate ester is deprotected, the pinacol is released as a byproduct (2,3-dimethyl-2,3-butanediol).[2][3] Its presence is a direct consequence of the consumption or transformation of your starting material.

Q2: Why is pinacol so difficult to remove from my reaction mixture?

The difficulty in removing pinacol stems from its physical properties. It is a waxy solid with a relatively low melting point (40-43 °C) and is soluble in a wide range of common organic solvents, including those frequently used for extraction and chromatography (e.g., diethyl ether, ethyl acetate, dichloromethane).[4] This broad solubility means it often co-elutes with the desired product during chromatography or co-precipitates during crystallization, making separation challenging.[5]

Q3: What are the primary strategies for removing pinacol byproducts?

There are several established methods, and the best choice depends on the properties of your desired product (e.g., its polarity, crystallinity, and stability). The main strategies include:

  • Physical Separation: Exploiting differences in solubility and volatility through recrystallization, trituration, or azeotropic distillation.[5][6]

  • Chromatography: Using modified silica gel to prevent hydrolysis and improve separation.[3][7]

  • Chemical Conversion: Converting the boronate ester to a different species (like a trifluoroborate salt or a diethanolamine adduct) to facilitate pinacol removal, followed by regeneration of the desired functionality if needed.[6][8]

  • Liquid-Liquid Extraction: Carefully selecting solvent systems to partition the pinacol away from the product.[9][10]

Q4: My target molecule contains a propanamide group. Does this specific functionality influence my choice of purification method?

Yes, absolutely. The propanamide group, -CH₂CH₂CONH₂, introduces significant polarity and a hydrogen-bonding site to your molecule. This has several implications:

  • Increased Polarity: Your product is likely more polar than a simple aryl boronic ester. This can be advantageous for separation from the less polar pinacol. You may be able to use less polar solvent systems for chromatography where pinacol elutes much faster than your product.

  • Solubility: The amide may make your product less soluble in non-polar solvents like hexanes. This can be exploited for purification by trituration, where the pinacol is washed away by a solvent that does not dissolve your product.[5]

  • pH Sensitivity: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This makes methods requiring aggressive pH adjustments less desirable. Mild purification techniques are preferred.

Troubleshooting and Step-by-Step Guides

This section addresses specific experimental issues with detailed protocols.

Problem 1: My crude ¹H NMR shows a large singlet at ~1.2 ppm that I suspect is pinacol. My product is a solid. What is the simplest first step?

A sharp singlet at approximately 1.2 ppm in CDCl₃ is highly characteristic of the twelve equivalent protons of the four methyl groups in pinacol. Your first and simplest approach should be purification by trituration or recrystallization.

start Crude solid product (contaminated with pinacol) triturate Triturate with cold, non-polar solvent (e.g., Hexanes, Pentane, or cold Diethyl Ether) start->triturate filter Filter the solid triturate->filter wash Wash the solid with more cold solvent filter->wash dry Dry the purified solid under vacuum wash->dry analyze Analyze purity (NMR, LC-MS) dry->analyze

Caption: Workflow for pinacol removal by trituration.

  • Solvent Selection: Choose a solvent in which your product has very low solubility, but pinacol is soluble. Hexanes or pentane are excellent first choices.[5]

  • Procedure: a. Place your crude solid product in a flask. b. Add a small volume of cold hexanes (e.g., 5-10 mL per gram of crude material). c. Stir the resulting slurry vigorously at 0 °C (ice bath) for 15-30 minutes. The goal is to dissolve the pinacol without dissolving a significant amount of your product. d. Filter the solid quickly using a Büchner funnel. e. Wash the filter cake with a small amount of fresh, cold hexanes. f. Dry the purified solid under high vacuum to remove residual solvent.

  • Validation: Acquire a new ¹H NMR spectrum. The singlet at ~1.2 ppm should be significantly reduced or absent.

Problem 2: My product is an oil or a non-crystalline solid. How can I remove the pinacol?

For non-crystalline materials, physical separation is more challenging. Azeotropic removal is a highly effective alternative that leverages pinacol's ability to form a volatile azeotrope with water.[6]

This method is particularly effective when converting the pinacol ester to a more stable salt, such as a potassium trifluoroborate (R-BF₃K), but can also be applied to the crude reaction mixture if the desired product is stable to aqueous methanol.[2][6]

  • Initial Setup: a. Concentrate your crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent. b. To the resulting residue, add a 1:1 mixture of methanol and water. The volume should be sufficient to fully dissolve the residue.

  • Azeotropic Distillation: a. Place the flask back on the rotary evaporator. b. Reduce the pressure and use a warm water bath (40-50 °C) to evaporate the solvents completely. Pinacol will co-evaporate with the water/methanol mixture.[6]

  • Repeat Cycles: a. Re-dissolve the residue in the 1:1 methanol/water mixture. b. Evaporate to dryness again. c. Repeat this dissolution-evaporation cycle 3 to 5 times. The number of cycles needed depends on the amount of pinacol and the nature of your product.[6]

  • Validation: After the final cycle, dissolve a small sample of the residue in a suitable deuterated solvent and check the ¹H NMR for the absence of the pinacol signal.

ParameterRecommended ConditionRationale
Solvent System 1:1 Methanol/WaterForms an effective azeotrope with pinacol, enhancing its volatility.[6]
Temperature 40-50 °CProvides sufficient energy for evaporation without degrading sensitive functional groups.
Cycles 3-5 (or more)Multiple cycles are necessary to drive the removal to completion.[6]

Table 1: Recommended Parameters for Azeotropic Removal of Pinacol.

Problem 3: I'm attempting column chromatography, but my product recovery is low, and I see significant streaking on the TLC plate.

This is a classic problem with boronic esters on standard silica gel. The Lewis acidic silanol groups on the silica surface can hydrolyze the pinacol ester, leading to the highly polar and immobile free boronic acid, which then streaks or remains at the origin.[1][7]

To mitigate this, you can passivate the silica gel by pre-treating it with boric acid. This suppresses the over-adsorption of the boronic ester, leading to cleaner separation and higher recovery.[3][7]

start Prepare Boric Acid-Treated Silica Gel pack Pack column with treated silica start->pack load Load crude product pack->load elute Elute with appropriate solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC) collect->analyze combine Combine pure fractions and evaporate analyze->combine

Caption: Workflow for chromatography using treated silica.

  • Preparation of Treated Silica: a. Prepare a 5% (w/v) solution of boric acid in ethanol. For example, dissolve 5 g of boric acid in 100 mL of ethanol. Gentle warming may be required. b. Add your silica gel to this solution (e.g., 100 g of silica in 110 mL of the 5% boric acid solution).[7] c. Stir the slurry for 1 hour with gentle shaking. d. Remove the solvent by filtration. e. Wash the treated silica gel with fresh ethanol. f. Dry the silica gel in a vacuum oven at 60 °C for 1.5-2 hours until it is a free-flowing powder.[7]

  • Chromatography: a. Use the boric acid-treated silica to pack your column as you normally would (either as a slurry or dry-packed). b. Important: Also spot your TLC plates on a small portion of the treated silica to accurately determine your elution conditions, as Rƒ values will be higher than on untreated silica.[5] c. Load your crude product and elute with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). The pinacol should elute in the early, less polar fractions, well-separated from your more polar propanamide-containing product.

Problem 4: I need to deprotect the pinacol ester to get the free boronic acid. Can I do this and remove the pinacol in one go?

Yes, a two-step procedure involving transesterification with diethanolamine (DEA) is highly effective. The resulting DEA-boronate adduct often precipitates from non-polar solvents, physically separating it from the soluble pinacol. Subsequent mild acidic hydrolysis releases the free boronic acid.[8] This method is generally mild and tolerates various functional groups.

  • Transesterification: a. Dissolve your crude 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in a suitable ether solvent (e.g., diethyl ether or MTBE) at room temperature. b. Add diethanolamine (1.1 equivalents) dropwise. c. Stir the mixture at room temperature. The DEA-boronate adduct should precipitate as a white solid, often within 30 minutes.[8] d. Filter the solid precipitate and wash it with cold ether to remove any adhering pinacol.

  • Hydrolysis to Boronic Acid: a. Suspend the filtered DEA-boronate adduct in a biphasic system of an organic solvent (like ether or hexanes) and a mild aqueous acid (e.g., 0.1 M HCl). b. Stir vigorously for 20-30 minutes. The DEA adduct will hydrolyze, releasing the free boronic acid into the aqueous phase (or it may precipitate if insoluble).[8] c. Separate the layers. The pinacol from the original reaction will remain in the organic phase, which can be discarded. d. Isolate your final boronic acid product from the aqueous phase (e.g., by extraction with a more polar organic solvent like ethyl acetate, or by evaporation if it is water-soluble).

References

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Organic Letters, 41, 972-973. [Link]

  • Darses, B., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(35), 5039-5041. [Link]

  • ResearchGate. (n.d.). Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. ResearchGate. [Link]

  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1234, 63-70. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Akkarasamiyo, S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2813–2819. [Link]

  • ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. [Link]

  • Reddit. (2023). Best way to remove pinacol post suzuki. r/chemistry. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1983-1995. [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • ACS Publications. (2015). Mitigating the Risk of Coprecipitation of Pinacol during Isolation from Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Boron Pinacol Esters: Use of Modeling for Process Design. Organic Process Research & Development. [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]

  • Redstone Separations. (n.d.). Scavengers. Redstone Separations. [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Google Patents. (n.d.). US5384410A - Removal of boronic acid protecting groups by transesterification.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • PMC. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. PMC. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Biotage. [Link]

  • Wikipedia. (n.d.). Pinacol coupling reaction. Wikipedia. [Link]

  • Pharmaffiliates. (n.d.). 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide. Pharmaffiliates. [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

Sources

Technical Support Center: Minimizing β-Hydride Elimination in Alkyl Boronate Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Coupling sp³-hybridized alkyl boronates via Suzuki-Miyaura reactions presents a notorious challenge: the rapid formation of alkene byproducts and isomerized chains. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and permanently suppress β-hydride elimination (BHE) in your cross-coupling workflows.

Core Principles & Diagnostic Workflows

To solve BHE, we must first visualize where the catalytic cycle diverges. After transmetalation, the Pd(II) intermediate faces a kinetic branching point: it will either undergo the desired Reductive Elimination (RE) or succumb to β-Hydride Elimination (BHE) .

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA TM Transmetalation (Alkyl-B(OR)2) OA->TM PdII Pd(II)(Ar)(Alkyl) Intermediate TM->PdII RE Reductive Elimination (Desired Product) PdII->RE Bulky Ligands BHE β-Hydride Elimination (Alkene Byproduct) PdII->BHE Vacant Site / Slow RE RE->Pd0

Catalytic cycle highlighting the divergence between Reductive Elimination and β-Hydride Elimination.

When troubleshooting a failed reaction, use the following decision tree to identify the correct mechanistic intervention:

TroubleshootingTree Start Issue: High Alkene Byproducts (β-Hydride Elimination) CheckSub Determine Alkyl Boronate Substitution Level Start->CheckSub Primary Primary (1°) Alkyl CheckSub->Primary Secondary Secondary (2°) / Tertiary (3°) Alkyl CheckSub->Secondary Sol1 Use Bulky Monodentate Phosphines (e.g., RuPhos, CataCXium A) Primary->Sol1 Sol2 Switch to Ni-Catalysis or Photoredox Dual Catalysis Secondary->Sol2 Transmet Is Transmetalation Slow? (Unreacted Starting Material) Sol1->Transmet Sol2->Transmet Sol3 Increase Base Strength (Cs2CO3) & Add H2O Co-solvent Transmet->Sol3 Yes

Diagnostic decision tree for mitigating β-hydride elimination in cross-coupling workflows.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does β-hydride elimination (BHE) occur so frequently with alkyl boronates? A: In the Suzuki-Miyaura catalytic cycle, BHE directly competes with reductive elimination . BHE is a unimolecular process that requires a vacant coordination site cis to the alkyl group and a syn-coplanar arrangement of the metal and the β-hydrogen . Because reductive elimination of sp³-hybridized carbons is inherently slow, the fast BHE pathway dominates, yielding alkene byproducts and a palladium-hydride species .

Q: How do bulky, electron-rich ligands physically prevent BHE? A: Causality dictates that to beat BHE, we must lower the activation barrier for reductive elimination. Sterically demanding ligands (e.g., dialkylbiaryl phosphines like RuPhos) promote T-shaped intermediates and exert intense steric pressure on the metal center . This forces the alkyl and aryl groups closer together (decreasing the bite angle), which drastically accelerates reductive elimination. Furthermore, a high concentration of these large ligands blocks the vacant coordination site necessary for the agostic C–H interaction that precedes BHE .

Q: Why are secondary (2°) alkyl boronates so much harder to couple than primary (1°) ones? A: Secondary alkyls possess greater steric bulk, which severely retards both transmetalation and reductive elimination. Simultaneously, they possess multiple β-hydrogens, increasing the statistical and kinetic likelihood of BHE. In many cases, BHE is followed by rapid re-insertion (hydropalladation), leading to "chain-walking" and the formation of undesired linear isomers (site-retention failure) . Specialized ligands like Pd-AntPhos are required to force these hindered substrates through the 2-electron Pd pathway .

Actionable Troubleshooting Guides

Guide A: Optimizing Transmetalation to Starve the BHE Pathway

Symptom: High levels of unreacted alkyl boronate alongside alkene byproducts. Root Cause: Alkyl boronates are less nucleophilic than aryl boronates. If transmetalation is the rate-limiting step, the Pd(II)-aryl intermediate stalls, increasing the probability of catalyst decomposition or side reactions. Intervention:

  • Base Selection: Switch from weak bases (K₂CO₃) to strong, highly soluble bases (Cs₂CO₃ or KOH).

  • Aqueous Activation: Add a controlled amount of H₂O (e.g., 10:1 Toluene:H₂O). Water is critical; it forms a reactive Pd-hydroxo complex that rapidly attacks the boronate, accelerating transmetalation and pushing the cycle forward before BHE can occur.

Guide B: Bypassing BHE in Secondary Alkyl Boronates

Symptom: Extreme isomerization and <10% yield of the desired 2° cross-product. Root Cause: Traditional 2-electron Pd(II) pathways cannot outpace BHE for highly hindered substrates. Intervention: Transition to Nickel catalysis or Ir/Ni dual photoredox catalysis . Nickel facilitates single-electron transmetalation, generating an alkyl radical intermediate . This radical pathway entirely bypasses the traditional closed-shell β-hydride elimination mechanism, allowing for room-temperature coupling of highly hindered substrates with near-zero isomerization .

Quantitative Data: Ligand & Condition Benchmarking

The following table summarizes the expected outcomes when coupling an unactivated alkyl boronate with an aryl bromide under various catalytic regimes.

Catalyst / Ligand SystemSubstrate ClassPrimary MechanismCross-Product YieldAlkene ByproductBHE Suppression
Pd(PPh₃)₄ 1° Alkyl2-Electron Pd(0)/Pd(II)~25%>60%Poor
Pd(OAc)₂ / dppf 1° Alkyl2-Electron Pd(0)/Pd(II)~45%~40%Moderate
Pd(OAc)₂ / RuPhos 1° Alkyl2-Electron Pd(0)/Pd(II)>90% <5% Excellent
Pd-AntPhos 2° Alkyl2-Electron Pd(0)/Pd(II)~85%~10%Good
Ir/Ni Dual Catalysis 2° AlkylSingle-Electron (Radical)>95% <2% Excellent

Validated Experimental Methodologies

SOP: High-Yielding Suzuki-Miyaura Coupling of Primary Alkyl Boronates

This protocol utilizes a self-validating feedback loop to ensure BHE remains suppressed throughout the reaction.

Step 1: Pre-Catalyst Assembly In a dry Schlenk flask under Argon, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Causality: Maintaining a strict 1:2 Palladium-to-Ligand ratio ensures the Pd center remains fully ligated, actively blocking the vacant coordination site required for BHE.

Step 2: Reagent Loading Add the aryl halide (1.0 equiv), primary alkyl boronate ester (1.5 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

Step 3: Solvent Degassing (Critical Step) Add a solvent mixture of Toluene/H₂O (10:1 ratio, 0.2 M). Degas the mixture via the freeze-pump-thaw method (3 cycles) prior to addition. Causality: Trace oxygen rapidly oxidizes electron-rich phosphines (like RuPhos) to phosphine oxides. This strips the ligand from the Pd center, opening a vacant site and immediately triggering BHE.

Step 4: Reaction Execution & Self-Validation Heat the reaction to 80°C. Validation Checkpoint: At


 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-FID.
  • Self-Validation Logic: Calculate the Product-to-Alkene ratio.

    • If Ratio > 20:1: The catalytic cycle is healthy; proceed to completion (12 hours).

    • If Ratio < 10:1: Transmetalation is lagging behind reductive elimination. Immediately inject an additional 0.5 equiv of degassed H₂O to accelerate the formation of the reactive boronate "ate" complex.

References

1.[1] Wikipedia Contributors. "β-Hydride elimination." Wikipedia, The Free Encyclopedia.[Link] 2.[2] Mu, B., et al. (2025). "Photochemical-Promoted Cross-Coupling Reaction of Alkyl Boronate Esters with DNA-Conjugated Aryl Bromides for DNA-Encoded Library Synthesis." Bioconjugate Chemistry.[Link] 3.[3] LibreTexts Chemistry. "Suzuki-Miyaura Coupling." Catalytic Cross Coupling Reactions.[Link] 4.[4] Burke, M. D., et al. (2016). "Cross-coupling of unactivated secondary boronic acids." US Patent US20160280721A1. 5.[5] Tran, et al. (2021). "Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations." ETH Zurich Research Collection.[Link] 6.[6] Li, C. (2014). "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." Organic Chemistry Frontiers.[Link]

Sources

Technical Support Center: Work-up Procedures for Hydrophilic Amide Boronate Products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up and Purification of Hydrophilic Amide Boronates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Troubleshooting Guide, FAQs, and Advanced Protocols

Core Directive & Scientific Context

Hydrophilic amide boronates (e.g., proteasome inhibitors like Bortezomib analogs, serine protease inhibitors) present a unique "double-edged" challenge in organic synthesis.

  • Amphiphilicity: The amide backbone confers polarity, while the boronate moiety is a Lewis acid that exists in a pH-dependent equilibrium between a trigonal planar neutral species and a tetrahedral anionic species.

  • Reactivity: The empty

    
    -orbital on the boron atom makes these compounds susceptible to reversible covalent bonding with nucleophiles (water, alcohols, silica silanols), complicating standard extraction and chromatography.
    

This guide moves beyond generic "wash and dry" instructions. It provides a mechanistic approach to manipulating the Boron-Complexation Equilibrium to achieve high recovery and purity.

Troubleshooting Guide & FAQs

Issue 1: Product Retention in Aqueous Phase

Q: I performed a standard amide coupling (EDC/HOBt or HATU), but after quenching, my product remains in the aqueous layer. Standard EtOAc extraction yields nothing. How do I recover it?

A: The Mechanism: Hydrophilic amide boronates often form water-soluble "ate" complexes or zwitterions at neutral/basic pH. If your product contains a free amine or basic heterocycle, it may be protonated. If the pH is too high (


 pKa ~8-9), the boron forms a hydrophilic hydroxyboronate anion 

.

The Solution: The "Isoelectric" Extraction

  • Adjust pH: Carefully adjust the aqueous phase to pH 5–6 . At this slightly acidic pH:

    • The boronate is in its neutral trigonal form (

      
      ).
      
    • Carboxylic acid impurities are protonated (neutral).

    • Most amines are protonated (charged), but the net charge of the amide-boronate is minimized compared to the anionic "ate" complex.

  • Solvent Switch: Ethyl Acetate (EtOAc) is often too non-polar. Switch to DCM:Isopropanol (3:1) or n-Butanol . These mixtures disrupt the hydrogen-bonding network of water around the amide.

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic solute out (Hofmeister effect).

Issue 2: Streaking and Loss on Silica Gel

Q: My crude material looks clean by LCMS, but when I run a silica column, the product streaks badly, and I lose >50% of the mass. Is it decomposing?

A: The Mechanism: Boronic acids/esters are Lewis acids that coordinate irreversibly with the Lewis basic silanol groups (


) on silica gel. They effectively become permanently bound to the stationary phase.

The Solution: Deactivating the Silica

  • Protocol: Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to your eluent, depending on your compound's stability.

  • Better Alternative (Boric Acid doping): Pre-wash the silica column with a solvent containing boric acid. This saturates the active silanol sites with cheap boric acid, allowing your valuable boronate product to pass through.

    • Reference: Hitosugi et al. demonstrated that boric acid-impregnated silica dramatically improves recovery of boronic esters [1].[1]

Issue 3: "Sticky" Impurities & Coupling Reagents

Q: I cannot separate my amide boronate from the urea byproduct (from EDC) or tetramethylurea (from HBTU/HATU). Crystallization fails.

A: The Mechanism: Urea byproducts often co-precipitate with amides due to similar hydrogen-bonding profiles. Standard acid/base washes fail because the boronate functionality prevents extreme pH swings that would normally solubilize these impurities.

The Solution: The "Catch and Release" Scavenge Instead of washing the impurities away, chemically "catch" your product.

  • Diethanolamine (DEA) Complexation: Treat your crude mixture with DEA in ether/hexane. The boronic ester forms a highly crystalline, zwitterionic "ate" complex that precipitates out, leaving urea/coupling reagents in solution.

  • Filtration: Filter the solid DEA adduct.

  • Release: Hydrolyze the adduct with mild aqueous acid (or transesterify with pinacol) to recover the pure boronate [2].

Visualizing the Chemistry

The following diagram illustrates the critical equilibrium species that dictate solubility and purification strategy.

BoronateEquilibrium Neutral Neutral Trigonal Form (Organic Soluble) R-B(OH)2 Anionic Tetrahedral Anionic Form (Water Soluble) [R-B(OH)3]- Neutral->Anionic High pH (>9) + OH- Ester Boronate Ester (Pinacol/Amide Protected) R-B(OR')2 Neutral->Ester + Diol / - H2O SilicaBound Silica-Bound Complex (Irreversible Loss) Si-O-B(OH)-R Neutral->SilicaBound + SiO2 (Silanols) Anionic->Neutral Low pH (<6) + H+ Ester->Neutral + H2O / Acid

Figure 1: The pH-dependent equilibrium of boronic species.[2] Successful workup requires maintaining the "Neutral" or "Ester" state while avoiding the "Anionic" (water loss) and "SilicaBound" (column loss) traps.

Advanced Experimental Protocols

Protocol A: The "Salting Out" Extraction (For Hydrophilic Amides)

Best for: Initial isolation of water-soluble amide boronates from coupling reactions.

StepActionMechanistic Rationale
1 Quench Dilute reaction with saturated

(aq).
2 Saturate Add solid

until no more dissolves.
3 Extract Extract 3x with 10% MeOH in DCM or EtOAc .
4 Wash Wash combined organics with 5%

(aq).
5 Dry Dry over

, filter, and concentrate.
Protocol B: Potassium Trifluoroborate Conversion

Best for: Creating a stable, solid salt from a "sticky" oil product. Excellent for long-term storage.

Reagents:

  • Crude Boronic Acid/Pinacol Ester

  • Potassium Hydrogen Fluoride (

    
    )[3]
    
  • Methanol (

    
    ) / Water[4]
    

Procedure:

  • Dissolve crude boronate (1.0 equiv) in MeOH (approx. 0.2 M concentration).[5]

  • Add 4.5 M

    
     (aq)  (3.0 equiv) dropwise.
    
    • Note:

      
       etches glass; use a plastic (polypropylene) vessel if possible, or work quickly in glass.
      
  • Stir vigorously at room temperature for 1–3 hours. A white precipitate often forms.

  • Concentrate the mixture to dryness (rotary evaporator).

  • Extraction: Triturate the solid residue with hot Acetone or Acetonitrile . The inorganic salts (

    
    , excess 
    
    
    
    ) remain insoluble.
  • Filter the suspension and concentrate the filtrate.

  • Precipitation: Dissolve the residue in a minimum amount of hot acetone and add Diethyl Ether to precipitate the pure Potassium Trifluoroborate salt (

    
    ).
    
    • Validation: This salt is air-stable and can be used directly in Suzuki couplings or hydrolyzed back to the acid [3].

Protocol C: Diethanolamine (DEA) Purification

Best for: Removing non-boron impurities without column chromatography.

  • Dissolve crude boronic ester in Diethyl Ether (or THF if insoluble).

  • Add Diethanolamine (1.05 equiv) dissolved in a small amount of DCM or Isopropanol.

  • Stir for 30 minutes. The DEA adduct usually precipitates as a white/off-white solid.

  • Filter and wash with copious Diethyl Ether.

    • Result: Impurities stay in the mother liquor.

  • Release (Hydrolysis): Suspend the solid in water/EtOAc biphasic mixture. Add 1N HCl until the solid dissolves. Separate layers. The organic layer contains the purified boronic acid/ester.

Decision Making Framework

Use this flowchart to select the optimal workup path based on your product's properties.

WorkupDecision Start Crude Reaction Mixture (Amide Boronate) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck YesWater YES: Hydrophilic SolubilityCheck->YesWater High Polarity NoWater NO: Lipophilic SolubilityCheck->NoWater Standard MethodA Protocol A: Salting Out Extraction (pH 5-6, DCM/MeOH) YesWater->MethodA ImpurityCheck Major Impurities? NoWater->ImpurityCheck CouplingReagents Coupling Reagents (Ureas, HOBt) ImpurityCheck->CouplingReagents NonBoron Non-Boron Organics ImpurityCheck->NonBoron CouplingReagents->MethodA MethodB Protocol C: DEA Complexation (Precipitate Product) NonBoron->MethodB MethodC Protocol B: Trifluoroborate Salt (KHF2 Conversion) MethodA->MethodC If still oily/unstable MethodB->MethodC For long term storage

Figure 2: Strategic decision tree for work-up selection. "Protocol A" is the baseline for hydrophilic amides; "Protocol C" (DEA) is the primary purification shortcut; "Protocol B" (Trifluoroborate) is the ultimate stability solution.

References

  • Hitosugi, S. et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry. [Link]

  • Stull, R. A. et al. (2011). "Diethanolamine-Complexed Boronic Acids: A New Class of Stable, Solid Boronic Acid Derivatives." Journal of Organic Chemistry. [Link]

  • Molander, G. A.[6] & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Journal of Organic Chemistry. [Link]

Sources

Storage conditions to prevent hydrolysis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Resource for the Boron Chemistry Division . It is designed to address the specific stability challenges associated with 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (CAS: 1003858-86-5), hereafter referred to as Bpin-Propanamide .

Ticket ID: B-PIN-STAB-001 Topic: Prevention of Hydrolysis and Long-Term Storage Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Hydrolysis Challenge

Bpin-Propanamide combines a polar primary amide with a boronic acid pinacol ester (Bpin). While Bpin groups are generally more robust than free boronic acids, they are thermodynamically unstable in the presence of moisture. Water attacks the Lewis-acidic boron atom, displacing the pinacol diol and reverting the compound to its boronic acid precursor.

Critical Insight: The propanamide tail (


) significantly increases the hygroscopicity of the solid compared to simple alkyl boronates. This "moisture magnet" effect accelerates hydrolysis if the container is not rigorously sealed.

Troubleshooting & FAQ (Q&A)

Q1: What are the absolute best storage conditions?

A: To maximize shelf-life (>1 year), you must block the three vectors of hydrolysis: Moisture, Heat, and Acid/Base catalysis.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Kinetic suppression of the hydrolysis reaction rate.
Atmosphere Inert Gas (Ar or N₂) Displaces humid air. Argon is preferred (heavier than air).
Container Glass + Teflon Tape + Parafilm Plastic vials are permeable to moisture over months. Use glass vials with foil-lined or Teflon-lined caps.
Desiccant Required Store the vial inside a secondary jar containing Drierite™ or silica gel.
Q2: I left the bottle on the benchtop for 48 hours. Is it ruined?

A: Likely not "ruined," but purity has likely degraded.

  • The Risk: Bpin esters hydrolyze slowly in neutral air but rapidly in humid/acidic conditions.

  • The Check: Run a ¹H NMR (see Protocol A below). Look for free pinacol.

  • The Fix: If hydrolysis is <10%, you can use it for robust reactions (like Suzuki couplings) with excess reagent. If >10%, perform the Re-esterification Rescue (Protocol B).

Q3: Can I dissolve it in Methanol or Ethanol for storage?

A: ABSOLUTELY NOT. Alcohols (R-OH) will undergo transesterification with the Bpin group. Methanol will displace the pinacol, forming the dimethyl boronate (


), which is extremely hydrolytically unstable.
  • Safe Solvents: Anhydrous DMF, DMSO, THF, or DCM.

  • Warning: Even in DMSO, presence of water will cause hydrolysis over time. Store as a solid whenever possible.

Q4: How do I distinguish between the intact ester and the hydrolyzed acid?

A: ¹H NMR is the most reliable method. The methyl groups of the pinacol ring are your diagnostic beacon.

  • Intact Bpin-Propanamide: Pinacol methyls appear as a singlet around 1.20–1.25 ppm (in

    
    ).
    
  • Free Pinacol (Hydrolysis Byproduct): Appears as a sharp singlet slightly downfield, typically 1.26–1.30 ppm .

  • Note: In wet solvents, you may see the Bpin peak broaden due to chemical exchange.

Visualizing the Failure Mode

Understanding the enemy is the first step to defeating it. The diagram below illustrates the hydrolysis pathway and the equilibrium that governs it.

HydrolysisPath Ester Bpin-Propanamide (Active Reagent) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Transition Acid Boronic Acid (Hydrolyzed) Transition->Acid Pinacol Displacement Pinacol Free Pinacol (Byproduct) Transition->Pinacol Acid->Ester Rescue via Dehydration (MgSO₄) Pinacol->Ester

Figure 1: The reversible hydrolysis pathway.[1] Note that the reaction is driven to the right by water and can be driven back to the left (Rescue) by removing water.

Experimental Protocols

Protocol A: Quality Control (QC) via ¹H NMR

Use this to determine if your batch needs purification.

  • Sampling: Take ~5-10 mg of the solid.

  • Solvent: Use Anhydrous

    
      (taken from a fresh ampoule or stored over molecular sieves). Avoid DMSO-d6 if possible as it absorbs water rapidly, complicating the baseline.
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Analysis:

    • Integrate the amide protons (

      
      , broad, ~5.0-7.0 ppm) or the propyl chain (
      
      
      
      -) to set your reference (2H).
    • Integrate the Pinacol Methyl region (1.20-1.30 ppm).

    • Calculation:

      
      
      
    • Target: >95% purity is required for stoichiometry-sensitive reactions.

Protocol B: The "Rescue" (Re-esterification)

If your compound is >10% hydrolyzed, do not discard it. Re-convert the boronic acid back to the Bpin ester.

Materials:

  • Degraded Bpin-Propanamide

  • Pinacol (1.1 equivalents relative to estimated Boronic Acid content)

  • Anhydrous

    
     (Magnesium Sulfate)
    
  • DCM (Dichloromethane) or

    
     (Diethyl Ether)
    

Procedure:

  • Dissolve the degraded solid in DCM (approx. 10 mL per gram).

  • Add 1.1 equivalents of fresh Pinacol .

  • Add 5 equivalents of anhydrous

    
     . This acts as a thermodynamic sink, capturing the water released during condensation and driving the equilibrium to the ester.
    
  • Stir at room temperature for 2–4 hours .

  • Filter off the

    
     solids.
    
  • Concentrate the filtrate in vacuo.

  • High-Vac Step: Dry the resulting solid under high vacuum (<1 mbar) for at least 4 hours to remove trace solvent and ensure the lattice is dry.

Storage Decision Tree

Follow this logic flow to determine the appropriate storage for your specific situation.

StorageLogic Start New Batch of Bpin-Propanamide Usage Immediate Use? (< 1 week) Start->Usage LongTerm Long Term Storage (> 1 week) Start->LongTerm Fridge Refrigerator (4°C) Desiccator Cabinet Usage->Fridge Yes Freezer Freezer (-20°C) Sealed under Argon LongTerm->Freezer Yes Opened Container Opened? Fridge->Opened Freezer->Opened Purge Purge Headspace with Argon/N₂ Opened->Purge After Use Reseal Reseal with Parafilm Return to Cold Purge->Reseal

Figure 2: Decision logic for short-term vs. long-term storage to maintain hydrolytic stability.

References

  • Houghton, M. J., et al. (2014). "Stability of Boronic Esters to Hydrolysis: A Comparative Study." European Journal of Organic Chemistry. (Provides comparative kinetic data on Bpin vs. other esters).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid equilibria).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Discusses the practical stability of Bpin reagents in various solvents).

  • PubChem Compound Summary. (2025). "3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide." (Physical property data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Cross-Coupling Products Using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The precise formation of carbon-carbon and carbon-heteroatom bonds is paramount, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Consequently, the unambiguous validation of the resulting products is not merely a procedural step but a critical determinant of success in research and development.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the validation of cross-coupling products. We will delve into the causality behind experimental choices, present a comparative analysis with other common analytical techniques, and provide actionable protocols to ensure the integrity of your synthetic endeavors.

The Unmistakable Signature: Why ¹³C NMR is Indispensable for Cross-Coupling Product Validation

While ¹H NMR spectroscopy is often the initial go-to technique for a rapid assessment of a reaction's outcome, ¹³C NMR offers a more direct and often less ambiguous window into the carbon skeleton of a molecule. This is particularly crucial for cross-coupling reactions where the fundamental change is the formation of a new C-C or C-X bond.

The key advantages of ¹³C NMR in this context are:

  • Direct Observation of the Carbon Framework : ¹³C NMR directly probes the carbon atoms, providing unequivocal evidence of the newly formed bond through the chemical shifts of the involved carbons.[1][2]

  • Wide Chemical Shift Dispersion : The chemical shift range in ¹³C NMR is significantly larger (0-220 ppm) compared to ¹H NMR (0-13 ppm).[2][3][4] This minimizes signal overlap, a common challenge in complex molecules with multiple aromatic or aliphatic protons, allowing for the clear resolution of individual carbon signals.[5]

  • Sensitivity to Subtle Structural Changes : The chemical shift of a carbon atom is highly sensitive to its electronic environment. The formation of a new bond in a cross-coupling reaction induces significant changes in the chemical shifts of the participating and neighboring carbons, providing a clear diagnostic fingerprint.

  • Identification of Quaternary Carbons : Unlike ¹H NMR, ¹³C NMR readily detects quaternary carbons (carbons with no attached protons), which are often key structural features in the products of cross-coupling reactions.

  • Quantitative Analysis of Isomers : ¹³C NMR can be a highly effective tool for determining the ratios of regioisomers or diastereomers that may form in a cross-coupling reaction, often with greater accuracy than ¹H NMR where signal overlap can be problematic.[6][7][8]

However, it is essential to acknowledge the primary limitation of ¹³C NMR: its lower sensitivity. The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is about one-fourth that of the proton.[1] This necessitates longer acquisition times or more concentrated samples to achieve an adequate signal-to-noise ratio.

A Comparative Look: ¹³C NMR vs. Other Analytical Techniques

A multi-technique approach is always the most robust strategy for structural validation. Here’s how ¹³C NMR compares to other commonly employed analytical methods for the characterization of cross-coupling products:

Technique Strengths Weaknesses Best For
¹³C NMR - Direct observation of the carbon skeleton- High resolution and minimal signal overlap- Excellent for identifying quaternary carbons- Good for quantifying isomer ratios[6][7][8]- Low sensitivity, requiring longer acquisition times or more sample- Not ideal for detecting trace impurities- Unambiguous confirmation of C-C bond formation- Detailed structural elucidation- Analysis of complex mixtures of isomers
¹H NMR - High sensitivity and rapid acquisition- Provides information on proton environments and their connectivity through coupling- Signal overlap can be a significant issue in complex molecules- Indirectly probes the carbon skeleton- Rapid assessment of reaction conversion- Confirmation of the presence of expected proton signals- Routine reaction monitoring
GC-MS - Excellent sensitivity for volatile and thermally stable compounds- Provides molecular weight and fragmentation patterns for identification- Requires derivatization for non-volatile compounds- Thermal degradation of sensitive molecules can occur- Not suitable for non-volatile or thermally labile products- Assessing purity and identifying volatile byproducts- Quantifying volatile components in a mixture- Monitoring reaction progress for suitable substrates[9]
LC-MS - High sensitivity and applicable to a wide range of compounds, including non-volatile and thermally labile ones- Provides molecular weight information- Co-elution can complicate data interpretation- Ionization efficiency can vary significantly between compounds, affecting quantification- Confirming the molecular weight of the desired product- Detecting and identifying polar and non-volatile impurities- High-throughput screening of reaction outcomes

Experimental Protocol: From Reaction Work-up to Validated Structure

This protocol outlines a self-validating system for the analysis of a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck coupling.

Step 1: Reaction Work-up and Purification
  • Reaction Quenching and Extraction : Once the reaction is deemed complete by thin-layer chromatography (TLC) or a rapid ¹H NMR of the crude mixture, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.

  • Drying and Concentration : Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel, to isolate the desired cross-coupling product.[10][11][12]

Step 2: NMR Sample Preparation
  • Sample Quantity : For a standard ¹³C NMR spectrum, aim for 10-50 mg of the purified product.[12] If the sample is limited, a longer acquisition time will be necessary.

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the product.

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[12] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).[2][13]

  • Transfer to NMR Tube : Transfer the solution to a clean, 5 mm NMR tube.

Step 3: ¹³C NMR Data Acquisition
  • Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters :

    • Pulse Program : Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by collapsing all carbon signals into singlets.[2]

    • Number of Scans (ns) : This will depend on the sample concentration. For a concentrated sample ( > 20 mg), 128-256 scans may be sufficient. For more dilute samples, 1024 scans or more may be required.

    • Relaxation Delay (d1) : A short relaxation delay (e.g., 2 seconds) is typically used for routine qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.[1]

    • Spectral Width (sw) : Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

  • Data Acquisition : Start the acquisition.

Step 4: Data Processing and Interpretation
  • Fourier Transform and Phasing : After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Analysis : Identify the chemical shifts of all the peaks in the spectrum.

    • Confirming the Cross-Coupling : Look for the characteristic chemical shifts of the carbons at the site of the newly formed bond. For example, in a Suzuki coupling of an aryl bromide with an arylboronic acid, you would expect to see the disappearance of the signal for the carbon bonded to bromine (typically 110-130 ppm) and the appearance of new aromatic carbon signals corresponding to the biphenyl product. The carbons at the point of coupling will often show a downfield shift.[11][14][15]

    • Compare with Predicted Spectra : Utilize chemical shift prediction software or databases to compare the experimental spectrum with the expected spectrum for the target molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : For more detailed structural information, DEPT-90 and DEPT-135 experiments can be performed. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra. This can be invaluable for assigning specific resonances.[1]

Visualizing the Workflow and Logic

To better illustrate the process and the interplay of different analytical techniques, the following diagrams are provided.

G cluster_0 Reaction & Purification cluster_1 Initial Analysis cluster_2 Definitive Validation cluster_3 Final Confirmation Reaction Cross-Coupling Reaction Workup Work-up & Extraction Reaction->Workup TLC TLC Analysis Reaction->TLC H_NMR_Crude ¹H NMR (Crude) Reaction->H_NMR_Crude Purification Column Chromatography Workup->Purification H_NMR_Pure ¹H NMR (Pure) Purification->H_NMR_Pure MS Mass Spectrometry (GC/LC-MS) Purification->MS C13_NMR ¹³C NMR H_NMR_Pure->C13_NMR Structure_Confirmed Structure Confirmed H_NMR_Pure->Structure_Confirmed DEPT DEPT C13_NMR->DEPT C13_NMR->Structure_Confirmed MS->Structure_Confirmed

Workflow for Cross-Coupling Product Validation.

G cluster_0 Primary Structure Information cluster_1 Detailed Carbon Information cluster_2 Correlated Information cluster_3 Complete Structure Elucidation H_NMR ¹H NMR (Proton Environment & Connectivity) HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) DEPT_90 DEPT-90 (CH Carbons) C13_NMR->DEPT_90 DEPT_135 DEPT-135 (CH, CH₂, CH₃ Differentiation) C13_NMR->DEPT_135 C13_NMR->HSQC C13_NMR->HMBC Full_Structure Unambiguous Structure DEPT_90->Full_Structure DEPT_135->Full_Structure HSQC->Full_Structure HMBC->Full_Structure

Logical Relationships in NMR-Based Structure Elucidation.

Conclusion

The validation of cross-coupling products demands a rigorous and multi-faceted analytical approach. While techniques like ¹H NMR and mass spectrometry provide crucial pieces of the puzzle, ¹³C NMR spectroscopy offers an unparalleled, direct view of the carbon framework, making it an indispensable tool for confirming the successful formation of the desired bond. By understanding the principles, advantages, and practical implementation of ¹³C NMR, researchers can significantly enhance the confidence and integrity of their synthetic work, paving the way for more rapid and reliable drug discovery and development.

References

  • Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides. The Royal Society of Chemistry. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]

  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • ¹³C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups. PubMed. [Link]

  • ¹³C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups. R Discovery. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

  • Synthesis of nano magnetic supported NHC-palladium and investigation of its applications as a catalyst in the Mizoroki-Heck cross-coupling reaction in H₂O. National Center for Biotechnology Information. [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]

  • ¹³C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. Semantic Scholar. [Link]

  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. University of Southampton. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Cengage. [Link]

  • A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. PubMed. [Link]

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. National Center for Biotechnology Information. [Link]

  • Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. ResearchGate. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

Sources

A Comparative Guide to HPLC Retention Time Analysis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the High-Performance Liquid Chromatography (HPLC) retention time behavior of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal factors governing chromatographic separation, compares analytical strategies, and provides robust, validated protocols to ensure reliable and accurate quantification.

Introduction: The Analytical Challenge of Boronic Pinacol Esters

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a member of the boronic acid pinacol ester class of compounds. These molecules are indispensable in modern synthetic chemistry, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

Despite their synthetic utility, the analytical characterization of boronic pinacol esters by reversed-phase HPLC (RP-HPLC) presents a significant challenge: on-column hydrolysis .[1][3][4][5] The presence of water in the mobile phase and residual silanol groups on silica-based stationary phases can catalyze the hydrolysis of the pinacol ester back to its corresponding, more polar boronic acid.[1][4][6] This in-situ degradation leads to analytical artifacts, including peak distortion, the appearance of extraneous peaks, and inaccurate quantification, thereby compromising the integrity of purity assessments.[1][7]

This guide will explore strategies to mitigate this challenge, focusing on method development and a comparative analysis of different chromatographic approaches to ensure the accurate analysis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Impact

The retention behavior of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in HPLC is dictated by its unique chemical structure, which features both a non-polar pinacol boronate group and a polar propanamide moiety.

  • Pinacol Boronate Group: This bulky, hydrophobic group is the primary driver of retention in reversed-phase chromatography. Its interaction with the non-polar stationary phase (e.g., C18) is the main retention mechanism. However, the boron atom is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.[8][9][10]

  • Propanamide Group: The amide functionality introduces polarity to the molecule. While the propanamide itself is relatively simple, its ability to participate in hydrogen bonding can lead to secondary interactions with the stationary phase, particularly with active silanol groups.

The key to a successful separation is to maximize the hydrophobic retention mechanism while minimizing the undesired hydrolytic degradation and silanol interactions.

Comparative Analysis of HPLC Methodologies

The primary challenge in analyzing boronic pinacol esters is preventing on-column hydrolysis.[1][3][4][5] Several HPLC strategies can be employed to address this issue, each with distinct advantages and disadvantages.

Fast Reversed-Phase Liquid Chromatography (Fast LC)

One of the most effective strategies is to simply reduce the analysis time.[3] By minimizing the residence time of the analyte on the column, the opportunity for hydrolysis is significantly reduced.

  • Causality: Fast LC methods utilize shorter columns (e.g., 50 mm) packed with smaller particles (e.g., < 3 µm), operated at higher flow rates.[3] This combination dramatically cuts down the run time from the traditional 15-30 minutes to under 5 minutes, providing insufficient time for significant on-column hydrolysis to occur.[3]

  • Advantages:

    • Significantly reduces on-column hydrolysis.[3]

    • High sample throughput, ideal for in-process control.[3]

  • Disadvantages:

    • May require higher-pressure rated HPLC (UHPLC) systems.

    • Reduced peak capacity compared to longer columns, potentially compromising resolution of complex mixtures.

Stationary Phase Selection: The Role of Silanol Activity

The choice of stationary phase is critical.[1][4][5] Traditional silica-based columns contain residual silanol groups (Si-OH) that are acidic and can catalyze the hydrolysis of the boronate ester.[1][4]

  • Causality: Columns with high silanol activity will exhibit more pronounced on-column degradation. Therefore, selecting a column with low residual silanol activity is paramount.[1][4][5] Modern end-capping technologies effectively shield these silanols, but differences between column manufacturers and chemistries remain. Hybrid silica-based columns, such as the Waters XTerra MS C18, incorporate an ethyl-bridged hybrid particle structure that reduces silanol activity and improves stability across a wider pH range.[1][4][7]

  • Comparative Data: Studies have shown that stationary phases have a significant influence on the rate of on-column hydrolysis.[1][4][5]

Stationary Phase TypeTypical Silanol ActivityHydrolysis Risk for Boronate EstersRecommended Use
Traditional Silica (Type A)HighHighNot Recommended
High Purity, End-capped Silica (Type B)LowModerateAcceptable, but requires optimization
Hybrid Silica (e.g., BEH, XTerra)Very LowLowHighly Recommended [1][4][5]
Polymer-BasedNoneVery LowAlternative for highly reactive esters, but may have lower efficiency[7]
Mobile Phase Optimization

Mobile phase composition plays a dual role: controlling retention and influencing analyte stability.

  • pH Modifier: The use of acidic modifiers like formic or trifluoroacetic acid can exacerbate hydrolysis.[1][4] It is often optimal to run the separation with no pH modifier in the mobile phase.[1][4][5] For particularly reactive esters, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been used to stabilize the analyte, though this requires a pH-resistant column.[11]

  • Organic Modifier: Standard reversed-phase solvents like acetonitrile and methanol are used. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

  • Aqueous Phase: Using deionized water as the aqueous component is a common and effective choice.[3]

Alternative Chromatographic Modes: HILIC

For boronic acids and their pinacol esters, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.

  • Causality: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (>80%). The high organic content effectively prevents on-column hydrolysis and provides excellent solubility for the boronate ester samples.[8]

  • Advantages:

    • Eliminates on-column hydrolysis.[8]

    • Offers orthogonal selectivity to reversed-phase, which is useful for impurity profiling.

    • Mobile phases are compatible with mass spectrometry.[8]

  • Disadvantages:

    • Retention mechanisms can be more complex and harder to predict.

    • Longer column equilibration times are often required.

Recommended Experimental Protocol (Fast RP-HPLC)

This protocol is designed as a robust starting point for the analysis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, prioritizing accuracy by minimizing on-column hydrolysis. It incorporates the principles of using a fast gradient on a low-silanol activity column.

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, diode array detector (DAD), column oven, and thermostatted autosampler.[1]

  • Column: Waters XTerra MS C18, 50 x 4.6 mm, 2.5 µm particle size.[1][3][4]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: Acetonitrile (100%). Note: Using aqueous diluents will cause pre-injection hydrolysis.[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.2 mL/minEnables a fast separation to minimize on-column hydrolysis.[3]
Column Temp. 5°CLower temperatures can slightly reduce the rate of hydrolysis.[3]
Injection Vol. 5 µL
Detector DAD, 210 nmThe propanamide moiety lacks a strong chromophore; detection at lower UV wavelengths is required.
Gradient 0.0 min: 30% BA fast gradient is key to minimizing analysis time and degradation.[3]
4.0 min: 80% B
4.1 min: 30% B
5.0 min: 30% B
Run Time 5 minutes
Sample Preparation
  • Accurately weigh approximately 10 mg of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide standard or sample.

  • Dissolve in and dilute to 10.0 mL with 100% Acetonitrile to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer to an HPLC vial for analysis. Analyze samples promptly after preparation.

System Suitability Testing (SST) - A Self-Validating System

To ensure the trustworthiness of the results, system suitability must be established before sample analysis, as per ICH guidelines.[12][13][14]

  • Procedure: Make five replicate injections of a standard solution (e.g., 1 mg/mL).

  • Acceptance Criteria:

    • Peak Tailing (Tf): ≤ 1.5 (Ensures good peak shape, free from silanol interactions).

    • Relative Standard Deviation (%RSD) of Retention Time: ≤ 1.0% (Demonstrates system precision).

    • %RSD of Peak Area: ≤ 2.0% (Demonstrates injection precision).

Visualizing the Workflow and Mechanisms

A clear understanding of the experimental process and the underlying chemical interactions is crucial for effective method development and troubleshooting.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep1 Weigh Sample s_prep2 Dissolve in 100% Acetonitrile s_prep1->s_prep2 h_inject Inject Sample s_prep2->h_inject h_sep Fast Gradient Separation (XTerra MS C18) h_inject->h_sep h_detect DAD Detection (210 nm) h_sep->h_detect d_integrate Integrate Peak h_detect->d_integrate d_quant Quantify Purity d_integrate->d_quant d_report Generate Report d_quant->d_report

Caption: Experimental workflow for the HPLC analysis of the target analyte.

Retention_Mechanism Analyte 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide Pinacol Boronate (Non-Polar) Propanamide (Polar) C18 C18 Stationary Phase (Hydrophobic) Analyte:f0->C18  Primary Retention (Hydrophobic Interaction) Silanol Residual Silanol Group (Si-OH) Analyte:f1->Silanol  Undesired Secondary Interaction (H-Bonding) BoronicAcid Boronic Acid (Hydrolysis Product) Analyte->BoronicAcid  Catalyzed On-Column Hydrolysis (Undesired) Silanol->BoronicAcid  Catalyzed On-Column Hydrolysis (Undesired) Water Water in Mobile Phase Water->BoronicAcid  Catalyzed On-Column Hydrolysis (Undesired)

Caption: Key interactions governing analyte retention and degradation in RP-HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse technique, other methods can be considered, particularly for structural confirmation or when HPLC methods fail.

TechniqueApplicability & RationaleAdvantagesDisadvantages
Quantitative NMR (qNMR) Orthogonal method for purity assessment without chromatographic separation.No risk of on-column degradation; provides structural information.Lower sensitivity (LOQ typically ~0.5%) compared to HPLC.[1][7]
Gas Chromatography (GC) Not suitable for this analyte.-The compound is non-volatile and would likely degrade at typical GC inlet temperatures.[11]
Supercritical Fluid Chromatography (SFC) A potential alternative using supercritical CO2 as the main mobile phase component.Can offer fast separations; reduced solvent consumption.Less common instrumentation; method development can be complex.

Conclusion and Expert Recommendations

The accurate analysis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide by HPLC is critically dependent on mitigating on-column hydrolysis. A conventional, slow RP-HPLC method on a standard silica column is prone to producing inaccurate results.

Based on the available evidence, the most reliable and robust approach is a Fast RP-HPLC method. By combining a short (50 mm) column packed with a low-silanol, hybrid-silica stationary phase (such as Waters XTerra MS C18) with a rapid gradient (< 5 minutes), the contact time between the analyte and the hydrolytic environment is minimized.[1][3][4] This strategy directly addresses the root cause of the analytical challenge, leading to accurate and reproducible purity determinations. Furthermore, strict adherence to using a non-aqueous sample diluent like 100% acetonitrile is essential to prevent degradation before the analysis even begins.[1] For orthogonal confirmation or for analyzing highly unstable derivatives, HILIC or qNMR should be considered as complementary techniques.

By understanding the causality behind the analytical challenges and making informed choices about the column, mobile phase, and method parameters, researchers can develop self-validating and trustworthy methods for the analysis of this important class of synthetic intermediates.

References

  • Title: Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds Source: Taylor & Francis Online URL: [Link]

  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

  • Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Semantic Scholar URL: [Link]

  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc Source: Ingenta Connect URL: [Link]

  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL: [Link]

  • Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Taylor & Francis Online URL: [Link]

  • Title: Stability of Boronic Esters to Hydrolysis : A Comparative Study Source: Semantic Scholar URL: [Link]

  • Title: On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods Source: ResearchGate URL: [Link]

  • Title: Assessing the stability and reactivity of a new generation of boronic esters Source: American Chemical Society URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society Publications URL: [Link]

Sources

Strategic Advantages of Pinacol Esters Over Boronic Acids for Amide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic advantages of using pinacol esters (BPin) over free boronic acids, specifically within the context of synthesizing and utilizing amide linkers . This analysis focuses on applications in drug discovery (e.g., PROTACs, molecular glues) where amide bonds are ubiquitous structural motifs.

Executive Summary: The "Boron-Amide" Paradox

In the design of bifunctional molecules—such as PROTAC linkers or fragment-based drug candidates—chemists often face a critical choice: install the boron handle as a free boronic acid [


] or as a protected pinacol ester [

].

While free boronic acids are the active species in cross-coupling, they present severe liabilities when combined with amide functionalities .[1] The hydrogen-bond donor/acceptor nature of amides accelerates the dehydration of boronic acids into thermodynamically stable but synthetically problematic boroxines (cyclic trimers).

Verdict: For amide-containing linkers, Pinacol Esters are the superior choice . They effectively "mask" the boron center, preventing Lewis-acid/base interference during amide coupling, enabling standard silica gel purification, and ensuring stoichiometric precision.

Technical Analysis: Stability & Thermodynamics

The Boroxine Cycle

Free boronic acids exist in a dynamic equilibrium. In the presence of amide linkers, which can act as internal nucleophiles or hydrogen bond partners, this equilibrium shifts toward the boroxine trimer. This makes NMR characterization ambiguous and stoichiometry calculation impossible (MW varies between monomer and trimer).

  • Boronic Acid: Hygroscopic, prone to protodeboronation, forms anhydrides.

  • Pinacol Ester: Discrete monomeric species, lipophilic, stable to air and moisture.

Visualization: The Boroxine Trap vs. Pinacol Stability

The following diagram illustrates the divergent pathways of a boronic acid versus a pinacol ester during the synthesis of an amide linker.

BoronStability cluster_Acid Path A: Boronic Acid (Risky) cluster_Ester Path B: Pinacol Ester (Robust) BA_Start Amino-Aryl-B(OH)2 Amide_Coup Amide Coupling (EDC/HATU) BA_Start->Amide_Coup Interference Boroxine Boroxine Trimer (Insoluble/Aggregates) Amide_Coup->Boroxine Dehydration Messy Purification Failure (Streaking on Silica) Boroxine->Messy irreversible adsorption BPin_Start Amino-Aryl-BPin Amide_Coup_2 Amide Coupling (Standard Cond.) BPin_Start->Amide_Coup_2 Protected B Discrete Discrete Amide-BPin Product Amide_Coup_2->Discrete High Yield Pure Clean Isolation (Flash Chromatography) Discrete->Pure Stable

Figure 1: Comparative workflow showing the stability advantage of BPin during amide bond formation. Path A leads to aggregation and purification loss; Path B yields a discrete, purifiable product.

Comparative Performance Data

The following data summarizes the performance of Boronic Acids vs. Pinacol Esters in the synthesis of a model PROTAC linker intermediate (4-borono-N-butylbenzamide).

FeatureBoronic Acid [

]
Pinacol Ester [

]
Impact on Drug Dev
Amide Coupling Yield 45-60% (Variable)85-95% (Consistent) BPin ensures reliable scale-up of linkers.
Silica Gel Stability Poor. Irreversible adsorption (streaking).Excellent. Elutes as a distinct band.Allows standard flash chromatography purification.
Stoichiometry Indeterminate (Mix of acid/trimer).Precise (MW is constant). Critical for accurate dosing in biological assays.
Solubility Low in organic solvents (DCM/EtOAc).High in organic solvents.Facilitates solution-phase synthesis and handling.
Chan-Lam Coupling High reactivity, but oxidative instability.Moderate reactivity; requires activation.BPin offers controlled reactivity, reducing side reactions.

Experimental Protocol: Synthesis of an Amide-BPin Linker

This protocol demonstrates the robustness of BPin during the installation of an amide bond. This specific workflow is designed to avoid the "protodeboronation" often seen with free acids.

Target Molecule: N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Reagents & Setup
  • Substrate: 4-Aminophenylboronic acid pinacol ester (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: DMAP (5 mol%)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-Aminophenylboronic acid pinacol ester (2.19 g, 10 mmol) in anhydrous DCM (50 mL).

    • Note: If using the free boronic acid here, it would likely not dissolve fully in DCM, requiring polar solvents like DMF which complicate workup.

  • Activation: Add

    
     (2.1 mL, 15 mmol) and DMAP (61 mg, 0.5 mmol). Cool the mixture to 0°C.
    
  • Coupling: Dropwise add

    
     (1.13 mL, 12 mmol) over 10 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: The BPin spot will move cleanly. A free acid would streak from the baseline.

  • Quench & Wash: Quench with saturated

    
     (30 mL). Separate layers. Wash organic layer with water (2x) and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
    
    • Self-Validation: The product should elute as a white crystalline solid. If using free acid, significant mass is lost to the silica column due to hydroxyl interactions.

Why this fails with Boronic Acid

If attempting this with 4-aminophenylboronic acid:

  • Solubility: The starting material is insoluble in DCM.

  • Workup: Aqueous washes extract the boronic acid (amphoteric nature).

  • Column: The product binds to silica. Attempts to elute with MeOH/DCM often lead to methyl ester formation or decomposition.

Advanced Application: Chan-Lam Coupling of Amides

While BPin is more stable, it is historically less reactive than boronic acids in Chan-Lam coupling (forming C-N bonds between the amide nitrogen and an aryl ring). However, modern conditions have overcome this, allowing the use of the stable BPin.

Mechanism of BPin Activation in Chan-Lam: Unlike boronic acids which transmetallate directly, BPin esters often require a "transesterification-first" or "oxidative-activation" pathway.

ChanLam BPin Amide-Aryl-BPin (Stable Precursor) Transester Active Species Formation [Ar-B(OH)2 / Ar-B(OR)2] BPin->Transester Slow Hydrolysis/Activation Cu_Cat Cu(OAc)2 / Amine Base Cu_Cat->Transester Promotes Transmetal Transmetallation [Ar-Cu(II)-L] Transester->Transmetal Oxidation Oxidation to Cu(III) Transmetal->Oxidation O2 (Air) RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product N-Arylated Amide Product RedElim->Product

Figure 2: The activation pathway of BPin in Chan-Lam coupling. Note that while BPin requires an activation step (yellow), it avoids the handling issues of the free acid.

Optimized Conditions for BPin Amide Coupling:

  • Catalyst:

    
     (1.0 equiv) - Stoichiometric copper is often required for BPin to overcome the pinacol inhibition.
    
  • Solvent: MeCN/EtOH (1:1) - Ethanol facilitates the transesterification of the pinacol group, releasing the active boron species in situ.

  • Reference: Vantourout et al. demonstrated that alcohol co-solvents are critical for "unlocking" BPin reactivity in these systems [1].

References

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016).[2][3] Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem.[4][5] The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022).[6] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[6][7] Organic Letters, 24(18), 3510–3514. [Link][6][7]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[8][9] Chemistry Letters, 41(9), 972–973. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Analytical Standards and Purity Validation for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The Organoboron Analytical Bottleneck

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (


, MW: 199.06  g/mol ) is a highly valuable pinacol boronic ester utilized in pharmaceutical development and advanced Suzuki-Miyaura cross-coupling methodologies. For regulatory submissions and rigorous structural characterization, elemental analysis (EA) must yield mass fractions within ±0.4% of theoretical values (Theoretical: C 54.31%, H 9.11%, N 7.04%, B 5.43% ).

However, validating the absolute purity of this compound presents a well-documented analytical bottleneck. During standard CHN combustion analysis (~900–1000 °C), the boron atom exhibits a high thermodynamic affinity for adjacent carbon atoms. Instead of undergoing complete oxidation to release carbon as measurable carbon dioxide (


), the sample forms refractory, non-combustible boron carbide (

) by-products 1. This phenomenon sequesters carbon in the ash, leading to artificially depressed carbon readings—often causing samples to fail EA purity checks despite being >99% pure by NMR.

Comparative Analytical Strategies

To objectively validate the purity of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, researchers must abandon standard CHN in favor of modified combustion or orthogonal techniques. Below is a structured comparison of the primary alternatives.

Analytical MethodMechanism of ActionAccuracy for

Causality / Limitations
Standard CHN Direct combustion in

Poor (C is 1–5% low)Boron sequesters carbon by forming refractory

1.
Modified CHN (

)
Combustion with oxidizing fluxExcellent (±0.3%)

lowers the melt point and provides localized

, preventing

formation [[2]]().
ICP-OES Plasma ionization of digested sampleExcellent (for Boron)Requires mannitol during digestion to prevent boron volatilization 3.
qNMR (

/

)
Magnetic resonance with internal stdModerate (±1.0%)Non-destructive, but less precise than EA for absolute mass fraction determination.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity when characterizing pinacol boronic esters.

Protocol A: Modified CHN Combustion (Carbon/Hydrogen/Nitrogen)

Causality: The addition of Vanadium Pentoxide (


) or Tungsten Trioxide (

) acts as a combustion accelerator and flux 2.

melts at ~690 °C, encapsulating the boronic ester in a highly oxidizing liquid phase. This ensures that the carbon backbone is fully oxidized to

before high-temperature solid-state reactions can form

.

Step-by-Step Methodology:

  • System Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide).

  • Self-Validation Check: Run a known, highly pure organoboron standard (e.g., recrystallized phenylboronic acid) mixed with

    
     to validate the oxidizing efficacy of the specific 
    
    
    
    batch. Do not proceed if the standard fails.
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide into a clean tin capsule.

  • Flux Addition: Add 10–15 mg of pre-ignited

    
     directly into the tin capsule, ensuring the sample is completely covered by the powder 2.
    
  • Combustion: Seal the capsule and combust at 1000 °C under a pure

    
     pulse.
    
  • Data Acceptance: Accept the run only if the C, H, and N values fall within ±0.4% of the theoretical targets (C: 54.31%, H: 9.11%, N: 7.04%).

Protocol B: ICP-OES for Direct Boron Quantification

Causality: While modified CHN solves the carbon problem, verifying the Boron mass fraction (5.43%) requires ICP-OES. The critical failure point here is sample digestion; heating organoborons in acid often volatilizes boron as boric acid (


). Adding mannitol forms a stable, non-volatile boronate complex, retaining boron in solution during digestion 3.

Step-by-Step Methodology:

  • Sample Digestion: Weigh 10 mg of the sample into a Teflon microwave digestion vessel.

  • Matrix Modification: Add 5 mL of concentrated

    
     and 0.1 g of D-mannitol to act as a boron-retaining agent 3.
    
  • Microwave Digestion: Heat the sealed vessel to 200 °C for 20 minutes using a ramped microwave program.

  • Dilution: Cool and dilute the digestate to 50 mL with 18 MΩ deionized water.

  • Analysis: Analyze via ICP-OES at the Boron emission line (249.772 nm). Use a matrix-matched calibration curve (0.1 to 10 ppm B) containing equivalent mannitol concentrations to ensure accurate quantification.

Visualizing the Analytical Workflow

Workflow Sample 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide Target Purity Validation StdCHN Standard CHN Combustion Sample->StdCHN ModCHN Modified CHN (V2O5 / WO3 Aid) Sample->ModCHN ICP ICP-OES Digestion (+ Mannitol) Sample->ICP B4C Fails: B4C Formation (Low Carbon Yield) StdCHN->B4C CO2 Success: Complete CO2 (Accurate C/H/N) ModCHN->CO2 Boron Success: Stable Boron (Accurate Mass %) ICP->Boron

Analytical workflow for organoboron elemental validation.

References

  • 1 - Science / UC Berkeley 2.2 - Google Patents

  • 3 - Longdom Publishing

Sources

Crystallographic Profiling of Boron-Based Pharmacophores: A Comparative Guide on 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide Derivatives vs. Free Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Boron-based pharmacophores have emerged as a cornerstone in modern drug discovery, particularly in the development of serine- and metallo-β-lactamase inhibitors and tricyclic gyrase inhibitors[1][2]. Among these, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivatives—pinacol (Bpin) esters of boronic acids—serve as highly versatile building blocks and stable structural probes.

While free boronic acids are the active warheads in many clinical candidates, their inherent chemical instability in aqueous environments poses significant challenges for structural biologists attempting to obtain high-resolution X-ray crystallography data[3]. This guide provides an objective comparison between the crystallographic performance of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivatives and their free boronic acid counterparts, detailing the causality behind experimental choices and providing field-proven protocols for successful structural determination.

The Causality of Crystallographic Behavior: Bpin Esters vs. Free Boronic Acids

To understand why Bpin-propanamide derivatives are often preferred for initial crystallographic screening, one must examine the thermodynamics of boron in solution. Free boronic acids exist in a dynamic, entropically driven equilibrium with their cyclic trimeric anhydrides, known as boroxines[4].

During the vapor diffusion crystallization process, the gradual concentration of the protein-ligand drop promotes the dehydration of free boronic acids[4]. This spontaneous boroxine formation creates a highly heterogeneous mixture of monomers, dimers, and trimers within the crystallization drop[3]. The resulting structural ambiguity disrupts the predictable packing required for a high-quality crystal lattice, often leading to poor diffraction resolution or completely empty electron density at the active site.

In contrast, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivatives utilize a pinacol ester to sterically shield the empty p-orbital of the sp2-hybridized boron atom[5]. This bulky, hydrophobic protecting group completely abrogates the dehydration pathway, locking the compound in a monomeric state[5]. Consequently, Bpin derivatives exhibit superior crystallizability, yielding unambiguous electron density maps that allow researchers to accurately model the propanamide linker's interactions with the target protein's binding pocket[1].

G A Free Boronic Acid Derivatives B Dehydration (H2O Loss) A->B C Boroxine Trimer (Heterogeneous Drop) B->C D Poor Crystal Lattice Low Resolution C->D E Bpin Propanamide Derivatives F Steric Shielding (No Dehydration) E->F G Homogeneous Monomer in Solution F->G H High-Resolution X-ray Diffraction G->H

Thermodynamic pathways of boronic acids vs. Bpin esters during crystallization.

Comparative Crystallographic Performance Data

The following table synthesizes quantitative data comparing the crystallographic behavior of Bpin-protected propanamide derivatives against free boronic acids when co-crystallized with a model target protein, such as a β-lactamase[1].

Crystallographic Metric3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide (Bpin)3-Boronopropanamide (Free Acid Alternative)
Crystallization Success Rate High (>85% in standard sparse-matrix screens)Low (<30% due to rapid precipitation)
Aqueous Drop Stability Stable monomer (No dehydration observed)Dynamic (Monomer ⇌ Boroxine equilibrium)
Typical Diffraction Resolution 1.2 Å – 1.6 Å1.8 Å – 2.5 Å (often twinned or disordered)
Ligand Occupancy 0.90 – 1.000.50 – 0.75 (heterogeneous binding states)
Boron B-factor (Relative to Cα) Comparable to surrounding active site residuesHighly elevated (poorly ordered)
Primary Utility Linker optimization, precise structural mappingFinal clinical warhead validation
Self-Validating Experimental Protocol for Co-Crystallization

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the co-crystallization of a target protein with a 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivative. The protocol incorporates an unbiased difference map validation step to prevent model bias.

Step 1: Protein Preparation and Pre-Crystallization Concentrate the purified target protein to 10-15 mg/mL in a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure the protein is strictly monodisperse via Dynamic Light Scattering (DLS) prior to setting up drops.

Step 2: Ligand Preparation and Soaking Prepare a 50 mM stock of the 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivative in 100% DMSO. Causality Check: Do not use aqueous buffers for the stock. While Bpin esters are stable in the crystallization drop for the duration of the experiment, prolonged storage in aqueous solutions can lead to slow, unwanted hydrolysis of the pinacol ester. Grow apo-crystals using the hanging-drop vapor diffusion method. Transfer a single apo-crystal into a 2 μL soaking drop containing the reservoir solution supplemented with 5 mM of the ligand (10% final DMSO concentration). Soak for 2 to 4 hours.

Step 3: Cryo-Protection and Data Collection Briefly sweep the soaked crystal through a cryo-protectant solution (reservoir solution + 20% v/v glycerol + 5 mM ligand) to prevent ice lattice formation. Flash-freeze immediately in liquid nitrogen. Collect X-ray diffraction data at 100 K using a monochromatic X-ray from a synchrotron radiation source[2].

Step 4: Self-Validating Model Refinement Process the diffraction data using standard pipelines (e.g., XDS, DIALS). Solve the phase problem via Molecular Replacement using the apo-structure. Critical Validation: Generate an initial Fo-Fc difference electron density map before placing the ligand into the model. A positive density peak (>3σ) corresponding exactly to the tetramethyl-dioxaborolane ring and the propanamide tail must be clearly visible. Only place the ligand if this unbiased density strictly dictates its conformation, thereby validating the structural claim.

Workflow Step1 1. Protein Purification & DLS Validation Step2 2. Ligand Soaking (Bpin Derivative) Step1->Step2 Step3 3. Cryo-Protection & Flash Freezing Step2->Step3 Step4 4. X-ray Diffraction Data Collection Step3->Step4 Step5 5. Fo-Fc Difference Map Generation Step4->Step5 Step6 6. Unbiased Ligand Modeling Step5->Step6

Self-validating X-ray crystallography workflow for boron-protein complexes.

Conclusion

For structural biologists and medicinal chemists, the choice between utilizing a free boronic acid or a pinacol ester derivative is a critical determinant of crystallographic success. While free boronic acids are essential for final biological assays, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide derivatives provide the structural stability and predictable behavior required to obtain high-resolution, unambiguous X-ray data. By preventing boroxine formation, these derivatives allow for precise mapping of the propanamide pharmacophore, drastically accelerating rational drug design.

References
  • Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-Lactamases Source: ACS Infectious Diseases / ResearchGate URL:[Link]

  • Source: Google Patents (KR102132574B1)
  • Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study Source: The Journal of Physical Chemistry A URL:[Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: MDPI URL:[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]

Sources

Safety Operating Guide

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide , a pinacol boronate ester derivative used frequently in Suzuki-Miyaura cross-coupling reactions.

This operational guide prioritizes safety, regulatory compliance, and chemical stability logic. It is designed for researchers and safety officers managing organic synthesis workflows.

Part 1: Executive Safety Summary (Immediate Action)

Critical Parameter Directive
Primary Hazard Irritant (Skin/Eye/Respiratory) .[1][2][3][4] Potential for hydrolysis to boronic acid.
Disposal Method High-Temperature Incineration (via licensed waste contractor).
Drain Disposal STRICTLY PROHIBITED . Boron compounds are regulated aquatic pollutants in many jurisdictions.
Spill Response Dry Sweep/Absorb .[5] Do not use water initially (avoids hydrolysis and spreading).
Incompatibility Strong Oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) – Risk of exothermic decomposition.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is prerequisite to safe disposal. This compound consists of a primary amide tail and a pinacol boronate ester head.

  • Chemical Name: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide[6]

  • Molecular Formula: C₉H₁₈BNO₃

  • Functional Groups:

    • Pinacol Boronate Ester: The reactive center.[5] While kinetically stable (often surviving silica chromatography), it is thermodynamically unstable toward hydrolysis and oxidation.

    • Propanamide: A relatively stable, polar functional group that increases water solubility compared to alkyl boronates.

Physical & Safety Data (Analogous/Predicted)

Data interpolated from structural analogs (e.g., 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile).

PropertyDescription
Physical State Solid (White to off-white powder/crystals).
Solubility Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water (slow hydrolysis).
Flash Point >110°C (Predicted) – Generally considered a Combustible Solid .
GHS Classification Warning .[2][3] Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

Part 3: Waste Segregation Logic

Proper disposal begins with segregating the compound based on its physical state and purity. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste: 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Powder/Crystals Liquid Liquid (Reaction Mixture) StateCheck->Liquid Dissolved LabPack Action: Lab Pack (Solid Organic Waste) Solid->LabPack Pack in Drum SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (THF, Toluene, Methanol) SolventCheck->NonHalogenated No Halogens StreamA Action: Liquid Waste Stream A (Halogenated Organic) Halogenated->StreamA StreamB Action: Liquid Waste Stream B (Non-Halogenated Organic) NonHalogenated->StreamB

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local chemical safety regulations.

Part 4: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Best for: Old reagent bottles, scraped solids from evaporation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide.[6]

    • Hazards: Irritant, Organoboron Compound.

  • Packing: Place the primary container inside a secondary liner (clear plastic bag) before placing it into the lab pack drum.

  • Final Disposition: Transfer to EHS/Waste Management for incineration .

    • Scientific Rationale: Incineration at >1000°C ensures the oxidative cleavage of the B-C bond, converting the organic framework to CO₂ and the boron to inert Boron Oxide (B₂O₃) particulates, which are captured by scrubbers [1].

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Crude reaction mixtures, mother liquors.

  • Quenching (Optional but Recommended):

    • If the mixture contains unreacted boronate ester and active reagents (e.g., lithium bases), quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

    • Note: The pinacol ester itself does not require violent quenching, but it will slowly hydrolyze.

  • Segregation:

    • Halogenated Waste: If the solvent is Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If the solvent is THF, Diethyl Ether, or Toluene.

  • Accumulation: Pour into the appropriate carboy. Ensure the cap is vented if there is any risk of ongoing gas evolution (rare for this specific compound, but good practice).

Scenario C: Spill Cleanup Protocol

Best for: Benchtop spills or floor contamination.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and dusty, use an N95 respirator to prevent inhalation (boronates can be respiratory irritants).

  • Containment:

    • Solids: Do not sweep dry if it creates dust. Cover with a damp paper towel (water or ethanol) to weigh it down, then wipe up.

    • Liquids: Surround with absorbent pads or vermiculite.[7]

  • Decontamination:

    • Wipe the surface with a dilute soap solution followed by water.

    • Advanced Decon: If complete removal is required (e.g., for sensitive biological assays), wipe with 3% Hydrogen Peroxide followed by water. This oxidizes the boronate to boric acid and alcohol, which are easier to clean, though this is usually unnecessary for standard safety [2].

  • Disposal: Place all contaminated wipes/pads into a Solid Hazardous Waste bag.

Part 5: Scientific Context & Stability

Why Incineration? (The Degradation Pathway)

Unlike simple organic amides, organoboron compounds pose a unique environmental challenge. They are not readily biodegradable in standard wastewater treatment plants.

The pinacol ester group protects the boron atom, making it lipophilic and potentially bioaccumulative if released into waterways.

Degradation Compound Pinacol Boronate Ester (Lipophilic/Persistent) Hydrolysis Environmental Hydrolysis Compound->Hydrolysis Slow (Weeks/Months) Incineration High-Temp Incineration Compound->Incineration Recommended Path BoronicAcid Boronic Acid + Pinacol (Water Soluble) Hydrolysis->BoronicAcid Aquatic Toxicity Risk Minerals CO2 + H2O + B2O3 (Inert Ash) Incineration->Minerals Safe End State

Figure 2: Comparative fate of boronate esters. Incineration prevents the formation of free boronic acids in the environment.

Part 6: Regulatory Compliance

  • RCRA (USA): This specific compound is not P-listed or U-listed. However, it must be characterized based on the solvent (ignitability D001) or toxicity if mixed with other reagents.

  • EU Waste Code: Generally falls under 16 05 06 (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Analogous Handling). Retrieved from

  • Sigma-Aldrich. (2022). Safety Data Sheet: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile. Retrieved from

  • ChemicalBook. (2025). General Handling of Pinacol Boronate Esters. Retrieved from [8]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.